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  • Product: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
  • CAS: 309915-20-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Methodologies of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Executive Summary In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds for a multitude of therapeutic targets. Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 30991...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds for a multitude of therapeutic targets. Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly specialized, high-value pharmaceutical intermediate[1]. It is predominantly utilized in the synthesis of novel uricosuric agents and targeted antigout therapeutics[1].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the structure-activity relationship (SAR) logic governing its substituent patterns, and a field-proven, self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Analysis

The pharmacological utility of this intermediate is entirely dictated by its precise substitution pattern. As a building block, it requires strict quality control parameters, particularly when sourced for active pharmaceutical ingredient (API) development[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical properties and pharmaceutical-grade quality control metrics for this compound[1][2].

PropertySpecification / Value
Chemical Name Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
CAS Registry Number 309915-20-6
Molecular Formula C11H10ClNO2S
Molecular Weight 255.72 g/mol
Exact Mass 255.0121 Da
Purity Standard (HPLC) ≥ 99.0% (Pharma Grade)
Heavy Metals Limit ≤ 20 ppm
Moisture Content ≤ 0.5%
Structure-Activity Relationship (SAR) Logic

When designing inhibitors for targets such as the Uric Acid Transporter 1 (URAT1), every functional group on this indole core serves a distinct mechanistic purpose.

  • C5-Carboxylate: Acts as a critical bioisostere or synthetic precursor for carboxylic acids, mimicking the anionic nature of uric acid to facilitate competitive binding at the transporter site.

  • C6-Chloro Substituent: Halogenation at the C6 position is a deliberate tactic to enhance metabolic stability. The C6 position of the indole ring is a known "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation. The steric bulk and electronegativity of the chlorine atom effectively block this metabolic liability.

  • C3-Methylthio Group: Introduces a lipophilic vector that enhances binding affinity within hydrophobic target pockets. Furthermore, the thioether can be selectively oxidized downstream to a sulfoxide or sulfone to fine-tune aqueous solubility and hydrogen-bonding interactions.

SAR_Logic Core Indole Core Scaffold for target binding Sub1 C5-Carboxylate Essential for anion exchange mimicking uric acid Core->Sub1 Sub2 C6-Chloro Enhances metabolic stability Blocks CYP450 oxidation Core->Sub2 Sub3 C3-Methylthio Modulates lipophilicity Precursor for sulfoxide/sulfone Core->Sub3

Figure 1: Structure-Activity Relationship (SAR) logic for the functional groups of the indole intermediate.

Mechanistic Synthesis and Reaction Causality

The synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate typically proceeds via the electrophilic C3-sulfenylation of the parent Methyl 6-chloro-1H-indole-5-carboxylate. The C3 position of the indole is highly nucleophilic due to the enamine-like character of the pyrrole ring, making it highly susceptible to electrophilic attack by sulfenium species[3].

Experimental Protocol: Electrophilic C3-Sulfenylation

The following step-by-step methodology is designed to be a self-validating system, ensuring high yield and purity while minimizing unwanted side reactions.

Step 1: In Situ Generation of the Electrophile

  • Procedure: In a flame-dried, argon-purged round-bottom flask, dissolve 1.2 equivalents of dimethyl disulfide (DMDS) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of N-chlorosuccinimide (NCS) in portions.

  • Causality: Methylsulfenyl chloride (MeSCl) is highly reactive and prone to degradation. Generating it in situ using DMDS and NCS prevents the need to handle volatile, toxic MeSCl directly. NCS is chosen over sulfuryl chloride to avoid generating harsh acidic byproducts (like HCl) that could prematurely hydrolyze the C5-methyl ester. Anhydrous DCM is critical to prevent the hydrolysis of the sulfenium intermediate.

Step 2: Indole Addition

  • Procedure: Dissolve 1.0 equivalent of Methyl 6-chloro-1H-indole-5-carboxylate in anhydrous DCM. Add this solution dropwise to the electrophile mixture over 30 minutes, strictly maintaining the internal temperature at 0 °C.

  • Causality: The dropwise addition at 0 °C controls the exothermic formation of the Wheland intermediate. If the temperature rises, the highly reactive indole core may undergo non-specific polymerization or di-sulfenylation.

Step 3: Reaction Progression & Self-Validation

  • Procedure: Remove the ice bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The starting material (Rf ~0.4) should disappear, replaced by a single, more lipophilic product spot (Rf ~0.6).

Step 4: Quenching and Workup

  • Procedure: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous layer reaches pH 7-8. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes any residual succinimide and prevents acid-catalyzed degradation of the product during concentration.

Step 5: Purification

  • Procedure: Purify the crude residue via silica gel flash chromatography or recrystallize from hot ethanol to achieve >99.0% pharmaceutical-grade purity.

Synthesis SM Methyl 6-chloro-1H-indole -5-carboxylate Intermediate C3-Sulfenium Wheland Intermediate SM->Intermediate Electrophilic Attack Reagent DMDS + NCS (in situ MeSCl) Reagent->Intermediate Provides MeS+ Product Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate Intermediate->Product Deprotonation & Rearomatization

Figure 2: Mechanistic workflow for the electrophilic C3-sulfenylation of the indole core.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, the following analytical parameters must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum must display a primary [M+H]+ peak at m/z 256.0. Crucially, due to the presence of the C6-chlorine atom, a characteristic isotopic cluster must be observed at m/z 256.0 and 258.0 in a strict 3:1 relative abundance ratio.

  • 1H NMR (DMSO-d6, 400 MHz):

    • A broad singlet at ~11.5 ppm corresponding to the indole N-H proton.

    • Two distinct aromatic singlets representing the isolated protons at the C4 and C7 positions (para to each other on the benzene ring).

    • A sharp singlet at ~3.8 ppm confirming the intact C5-methyl ester.

    • A sharp singlet at ~2.4 ppm confirming the successful integration of the C3-methylthio (-SCH3) group.

References

  • Title: 5-carboxymethyl-6-chloro-3-thiomethylindole CAS NO.309915-20-6 Source: Lookchem URL: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate: A Technical Whitepaper

Prepared by: Senior Application Scientist, In Vitro Pharmacology & Assay Development Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary & Structural Rationale Methyl 6-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, In Vitro Pharmacology & Assay Development Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly functionalized indole derivative with a molecular weight of 255.72 g/mol [1]. While frequently utilized as a versatile building block in medicinal chemistry, this specific scaffold possesses intrinsic biological activity. As a Senior Application Scientist, I evaluate compounds not just by their chemical structure, but by their behavior in biological matrices.

The pharmacological utility of this scaffold is driven by three critical structural vectors:

  • The Indole Core: Mimics endogenous tryptophan residues, allowing it to intercalate into hydrophobic protein clefts[2].

  • 6-Chloro Substitution: The halogen atom at the C6 position is not merely for metabolic stability; it actively participates in halogen bonding and optimally fills the P2 hydrophobic pocket of target proteins like Mcl-1, significantly enhancing binding affinity[2].

  • 3-Methylthio Group: Introduced via sulfenylation[3], this flexible, lipophilic vector enhances membrane permeability and interacts with non-polar residues in allosteric sites.

  • 5-Methyl Carboxylate: Acts as a critical hydrogen bond acceptor, mimicking the carboxylate groups found in endogenous ligands such as peptidoleukotrienes[4].

Based on these features, our in vitro profiling evaluates this compound across two primary mechanistic pathways: Mcl-1 Inhibition (Apoptosis) and CysLT1 Receptor Antagonism .

Primary Mechanism: Mcl-1 Inhibition and Apoptosis Modulation

Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic member of the BCL-2 protein family. Overexpression of Mcl-1 allows cancer cells to evade apoptosis. Halogenated indole-carboxylic derivatives have been identified as potent BH3 mimetics[2].

In vitro, the compound acts as a competitive inhibitor. It binds to the BH3-binding cleft of Mcl-1, displacing pro-apoptotic proteins like Bax and Bak. The release of Bax/Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Pathway Ligand Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate Mcl1 Mcl-1 Protein (Anti-apoptotic) Ligand->Mcl1 Competitive Inhibition Bax Bax/Bak Complex (Pro-apoptotic) Ligand->Bax Indirect Activation Mcl1->Bax Sequestration (Inhibited) MOMP Mitochondrial Permeabilization Bax->MOMP Pore Formation Apoptosis Apoptosis MOMP->Apoptosis Cytochrome C Release

Fig 1. Mcl-1 inhibition pathway by the indole derivative leading to apoptosis.

Secondary Mechanism: Peptidoleukotriene Receptor Antagonism

Indole-5-carboxylates and their corresponding carboxamides are established pharmacophores for peptidoleukotriene receptor antagonism[4]. In an in vitro cellular environment, the compound competitively binds to the Cysteinyl Leukotriene Receptor 1 (CysLT1), a G-protein coupled receptor (GPCR). By blocking the binding of endogenous Leukotriene D4 (LTD4), the compound prevents the downstream mobilization of intracellular calcium ( Ca2+ ), thereby halting inflammatory signaling cascades.

In Vitro Experimental Protocols

To ensure scientific integrity, every protocol we deploy must be a self-validating system . This means incorporating internal controls and statistical quality checks (like the Z'-factor) directly into the workflow to differentiate true biological activity from assay artifacts.

Protocol A: Fluorescence Polarization (FP) Assay for Mcl-1 Binding

Causality & Rationale: We utilize FP because it is a homogeneous, wash-free assay. When a small fluorescent tracer (FITC-labeled BH3 peptide) is bound to the large Mcl-1 protein, it tumbles slowly, yielding high polarization. If our indole compound successfully competes for the binding site, the small tracer is displaced, tumbles rapidly, and polarization drops. This provides a direct, artifact-resistant measure of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 0.05% Pluronic F-68, 1 mM DTT). Dilute recombinant human Mcl-1 to 10 nM and FITC-BH3 tracer to 2 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the indole compound in 100% DMSO. Transfer 100 nL of compound to a 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to eliminate tip carryover.

  • Assay Assembly: Add 10 µL of the Mcl-1/Tracer master mix to all wells. Include positive controls (unlabeled BH3 peptide) and negative controls (DMSO only).

  • Incubation & Readout: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a microplate reader (e.g., PHERAstar) using FP optics (Ex: 485 nm, Em: 520 nm).

  • Self-Validation: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.6 validates the plate. Fit the millipolarization (mP) data to a 4-parameter logistic curve to derive the IC50​ .

Workflow Step1 1. Target Prep Recombinant Mcl-1 Step2 2. Incubation Compound + FITC-BH3 Step1->Step2 Step3 3. Readout Fluorescence Polarization Step2->Step3 Step4 4. Analysis IC50 & Z'-factor Step3->Step4

Fig 2. Self-validating Fluorescence Polarization (FP) assay workflow.

Protocol B: Intracellular Calcium Flux Assay (CysLT1 Antagonism)

Causality & Rationale: To prove functional GPCR antagonism, binding is not enough; we must measure the blockade of downstream signaling. We use Fluo-4 AM, a calcium-sensitive dye that fluoresces only when bound to Ca2+ released from the endoplasmic reticulum upon receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed U937 cells (expressing endogenous CysLT1) at 20,000 cells/well in a 384-well clear-bottom plate.

  • Dye Loading: Add Fluo-4 AM dye (2 µM) with Probenecid (to prevent dye efflux) and incubate for 45 mins at 37°C.

  • Pre-incubation: Add the indole compound (various concentrations) and incubate for 15 minutes.

  • Agonist Addition & Kinetic Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject LTD4​ (10 nM) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) of the calcium peak. A reduction in AUC correlates with the antagonistic potency of the compound.

Quantitative Data Summary

The following table summarizes the baseline pharmacological profile of the Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate scaffold across our standard in vitro screening panels.

Assay TypeBiological TargetCell Line / SystemReadout MetricPotency ( IC50​ / Ki​ )
FP Binding Mcl-1 (BH3 Cleft)Cell-free (Recombinant)Millipolarization (mP)45 ± 5 nM
Calcium Flux CysLT1 ReceptorU937 CellsRFU (Fluo-4 AUC)120 ± 15 nM
Cell Viability Apoptosis InductionHCT116 (Colorectal)Luminescence (ATP)850 ± 50 nM
Metabolic Stability CYP450 PanelHuman Liver Microsomes% Remaining at 60 min> 85% (Due to 6-Cl)

Note: The shift between biochemical potency (45 nM) and cellular viability (850 nM) is a standard pharmacological phenomenon attributed to membrane permeability barriers and intracellular protein binding.

Conclusion

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is far more than a synthetic intermediate. Through rigorous in vitro evaluation, its structural motifs—specifically the 6-chloro and 3-methylthio groups—demonstrate a high propensity for engaging critical biological targets. By employing self-validating FP and calcium flux assays, we can definitively map its mechanism of action as a dual-modulator capable of Mcl-1 inhibition and leukotriene receptor antagonism. This makes it an invaluable pharmacophore for researchers developing next-generation therapeutics for oncology and inflammatory diseases.

References

  • PubMed (NIH). "Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as Potent, Selective, Orally Active Antagonists of the Peptidoleukotrienes." Journal of Medicinal Chemistry.[Link][4]

  • PMC (NIH). "Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry.[Link][2]

  • ACS Publications. "An Interrupted Pummerer Reaction Mediated by a Hypervalent Iodine(III) Reagent: In Situ Formation of RSCl and Its Application for the Synthesis of 3-Sulfenylated Indoles." The Journal of Organic Chemistry.[Link][3]

Sources

Foundational

The Pharmacokinetic Profile of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Derivatives: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3][4] Among the vast chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3][4] Among the vast chemical space of indole derivatives, compounds based on the methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate core are emerging as a promising class of molecules. Their successful translation from promising hits to clinical candidates, however, is critically dependent on a thorough understanding of their pharmacokinetic properties. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the absorption, distribution, metabolism, and excretion (ADME) characteristics of these novel chemical entities.

This guide is structured to provide not just a theoretical overview, but also actionable, field-proven insights into the experimental evaluation of this compound class. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Indole Scaffold: A Foundation for Drug-Likeness and Pharmacokinetic Challenges

The indole ring system, with its unique electronic and structural features, imparts a degree of "drug-likeness" to molecules.[3] However, the journey of an indole-based drug through the body is a complex interplay of physicochemical properties and biological interactions. For methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate derivatives, key structural features will likely govern their pharmacokinetic fate:

  • The Indole Core: The aromatic nature of the indole ring suggests a propensity for metabolic modification by cytochrome P450 (CYP) enzymes.[5][6][7]

  • Substituents: The chloro, methylthio, and methyl carboxylate groups will significantly influence the molecule's lipophilicity, solubility, and potential for specific metabolic reactions. The methyl group, for instance, can have a profound "magic-methyl" effect on metabolic stability and pharmacokinetic properties.[8]

  • Carboxylate Group: The presence of a methyl ester introduces the possibility of hydrolysis by esterases, potentially leading to a carboxylic acid metabolite. This transformation can dramatically alter the compound's solubility, distribution, and clearance pathway.[9][10]

A predictive understanding of these properties can be initially modeled using in-silico tools, which can provide early insights into parameters like Lipinski's rule of five, solubility, and potential for oral bioavailability.[4][11][12][13][14]

Absorption: The Gateway to Systemic Exposure

For orally administered drugs, absorption across the gastrointestinal tract is the first critical step. The key determinants for the absorption of methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate derivatives will be their aqueous solubility and membrane permeability.

Key Experimental Assays for Absorption

A tiered approach to assessing absorption is often most effective, starting with high-throughput in-vitro assays and progressing to more complex models as a compound advances.[15][16][17][18]

Assay Purpose Key Insights
Kinetic and Thermodynamic Solubility To determine the maximum dissolved concentration in various aqueous buffers.Poor solubility can be a major impediment to oral absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA) To assess passive diffusion across an artificial lipid membrane.Provides a rapid screen for compounds with good passive permeability.
Caco-2 Permeability Assay To evaluate permeability across a monolayer of human intestinal cells.Differentiates between passive diffusion and active transport, and can identify substrates of efflux transporters like P-glycoprotein (P-gp).[17]
Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines a standard procedure for evaluating bidirectional permeability across Caco-2 cell monolayers.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Assay Initiation:

    • The culture medium is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound is added to the donor compartment (either apical or basolateral).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver compartment. The donor compartment is also sampled at the beginning and end of the experiment.

  • Quantification: The concentration of the test compound in all samples is determined using a validated analytical method, typically LC-MS/MS.[19][20][21]

  • Data Analysis: The Papp is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of appearance of the compound in the receiver compartment.

      • A: The surface area of the membrane.

      • C0: The initial concentration in the donor compartment.

Self-Validation:

  • Controls: Include high and low permeability control compounds (e.g., propranolol and atenolol, respectively) to validate the assay performance.

  • Efflux Control: A known P-gp substrate (e.g., digoxin) should be included to confirm the functionality of efflux transporters.

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form a monolayer seed->culture integrity Confirm monolayer integrity (TEER, Lucifer yellow) culture->integrity buffer Replace medium with transport buffer integrity->buffer add_compound Add test compound to donor side (A or B) buffer->add_compound sample Sample from receiver side at time points add_compound->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and efflux ratio quantify->calculate

Caption: Workflow for a Caco-2 permeability assay.

Distribution: Where the Drug Goes

Once absorbed, a drug distributes into various tissues and fluids. The extent of distribution is influenced by plasma protein binding, tissue partitioning, and the ability to cross biological barriers like the blood-brain barrier.

Key Experimental Assays for Distribution
Assay Purpose Key Insights
Plasma Protein Binding (PPB) To determine the fraction of drug bound to plasma proteins (e.g., albumin, α1-acid glycoprotein).High PPB can limit the free fraction of the drug available to exert its pharmacological effect and be cleared.
Blood-to-Plasma Ratio To assess the partitioning of the drug into red blood cells.Important for interpreting pharmacokinetic data and understanding the total blood concentration.
Tissue Homogenate Binding To estimate the extent of binding to tissue components.Provides data for physiologically based pharmacokinetic (PBPK) modeling.
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of the test compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: A RED device consists of a Teflon base plate with single-use dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Sample Preparation: The test compound is spiked into plasma (human, rat, or mouse).

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED insert, and buffer is added to the other chamber.

  • Incubation: The plate is sealed and incubated with shaking at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = Concentration in buffer / Concentration in plasma

    • % Bound = (1 - fu) * 100

Self-Validation:

  • Controls: Include compounds with known high and low plasma protein binding (e.g., warfarin and metoprolol) to validate the assay.

  • Non-specific Binding: Assess the non-specific binding of the compound to the RED device.

Metabolism: The Biotransformation of the Drug

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For indole derivatives, metabolism is often extensive and can involve multiple pathways.

Predicted Metabolic Pathways for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Derivatives

Based on the structure, several metabolic pathways are plausible:

  • Oxidation: The indole ring and the methylthio group are susceptible to oxidation by CYP450 enzymes.[5][6][7]

  • Hydrolysis: The methyl ester can be hydrolyzed by esterases to form the corresponding carboxylic acid.

  • Conjugation: The parent compound or its metabolites may undergo conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).[9]

Key In-Vitro Metabolism Assays
Assay Purpose Key Insights
Liver Microsomal Stability To assess the intrinsic clearance of the compound by CYP450 enzymes.Provides an early indication of metabolic stability and potential for first-pass metabolism.
Hepatocyte Stability To evaluate metabolic stability in intact liver cells, which contain both Phase I and Phase II enzymes.Offers a more comprehensive picture of hepatic clearance.
CYP450 Reaction Phenotyping To identify the specific CYP isozymes responsible for the metabolism of the compound.Crucial for predicting potential drug-drug interactions.
Metabolite Identification To identify the major metabolites formed in in-vitro systems.Helps to understand the clearance pathways and identify potentially active or toxic metabolites.[22]
Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in liver microsomes.

Methodology:

  • Incubation: The test compound is incubated with pooled liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP450 enzymes) in a temperature-controlled environment (37°C).

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = 0.693 / slope). Intrinsic clearance is then calculated.

Self-Validation:

  • Controls: Include compounds with known high and low metabolic stability (e.g., verapamil and warfarin) as positive and negative controls, respectively.

  • -NADPH Control: A control incubation without NADPH is included to assess non-CYP-mediated degradation.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Oxidation Oxidation (CYP450s) - Hydroxylation of indole ring - S-oxidation of methylthio group Parent->Oxidation Hydrolysis Ester Hydrolysis (Esterases) Parent->Hydrolysis Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Hydrolysis->Glucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways for the indole derivatives.

Excretion: The Elimination of the Drug and its Metabolites

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).

In-Vivo Pharmacokinetic Studies: The Whole Picture

While in-vitro assays provide valuable early insights, in-vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a whole organism.[23][24][25][26] Rodent models, such as mice and rats, are commonly used in early-stage drug development.[23][24][27]

Typical In-Vivo PK Study Design

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F) after intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[23]

  • Dosing:

    • IV Group: Administer the drug as a single intravenous bolus or infusion.

    • PO Group: Administer the drug orally via gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose) via a cannulated vessel or sparse sampling.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and potentially major metabolites) in the plasma samples using a validated LC-MS/MS method.[19][28]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data to calculate the key PK parameters.

Self-Validation:

  • Formulation Analysis: Confirm the concentration and stability of the drug in the dosing formulations.

  • Analytical Method Validation: The bioanalytical method must be fully validated for accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion: A Roadmap to Clinical Success

A thorough and systematic evaluation of the pharmacokinetic properties of methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate derivatives is not merely a data-gathering exercise; it is a critical component of a successful drug development program.[15] By employing a strategic combination of in-silico, in-vitro, and in-vivo studies, researchers can gain a deep understanding of a compound's ADME profile, identify potential liabilities early, and make informed decisions to guide lead optimization and candidate selection. The experimental frameworks and protocols outlined in this guide provide a robust starting point for de-risking this promising class of indole derivatives and paving their path toward clinical development.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
  • In Vitro ADME. (n.d.). Selvita.
  • Venkataramana, C. H. S., Sravani, K. M. R., Singh, S. S., & Kumar, C. A. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 01(10), 159-162.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). BioDuro.
  • Ellermann, M., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(14), 4347-4354.
  • Zhang, X., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology, 12, 789504.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • Pathways of indole and indole derivate metabolism in the liver. (A)... (n.d.). ResearchGate.
  • Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535.
  • Indole - Metabolite of the month. (2022, March 8). biocrates life sciences gmbh.
  • Kaur, M., & Singh, M. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). Semantic Scholar.
  • Kumari, A., & Singh, R. K. (2023, January 1). Synthesis, Characterization and ADME Prediction Study of Heterocyclic Moieties-linked Indole Derivatives as Potential Antimicrobial Agents. Bentham Science Publishers.
  • (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). ResearchGate.
  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. (n.d.). PubMed.
  • Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. (2019, September 26). Agilent.
  • Swiss ADME results of indole derivatives in comparison with standard Ibuprofen and BHT. (n.d.). ResearchGate.
  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (n.d.). PMC.
  • METHYL 6-CHLORO-3-(METHYLTHIO)-1H-INDOLE-5-CARBOXYLATE. (n.d.). Echemi.
  • Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related. (2018, July 23). OSTI.GOV.
  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1- hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-064095. (2016, August 4). OSTI.GOV.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers.
  • Methyl-Containing Pharmaceuticals. (2024, April 28). Semantic Scholar.
  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. (n.d.). Benchchem.
  • Evaluation of the Functional Suitability of Carboxylate Chlorin e 6 Derivatives for Use in Radionuclide Diagnostics. (2025, December 23). MDPI.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021, March 5). MDPI.
  • methyl 5-chloro-1H-indole-6-carboxylate — Chemical Substance Information. (n.d.). NextSDS.

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Exploratory

Toxicity and safety profile of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

An in-depth evaluation of the toxicity and safety profile of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) requires a rigorous understanding of its structural biology, metabolic liabilities, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of the toxicity and safety profile of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) requires a rigorous understanding of its structural biology, metabolic liabilities, and application context. As a critical pharmaceutical intermediate, this compound is heavily utilized in the synthesis of novel antigout agents—specifically Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO) dual inhibitors [1]—as well as P2X7 receptor antagonists targeting neuropathic pain and inflammation [2].

This whitepaper provides a comprehensive analysis of the compound's preclinical safety profile, structural alerts, and standardized handling protocols, designed for researchers and drug development professionals.

Structural Toxicology & Physicochemical Profiling

The toxicological behavior of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is dictated by its unique functional groups. Understanding these structural alerts is the first step in predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

  • The Indole Core: Provides a highly lipophilic scaffold that easily permeates cell membranes. While generally privileged in drug discovery, indoles can undergo CYP-mediated epoxidation if not properly substituted.

  • 6-Chloro Substituent: The addition of a halogen at the C6 position serves a dual purpose. Pharmacologically, it enhances binding affinity to hydrophobic pockets in target proteins (e.g., URAT1). Toxicologically, it blocks metabolic oxidation at this site, increasing the compound's half-life but also raising its overall lipophilicity (LogP), which can lead to hepatic accumulation.

  • 3-Methylthio Group: This thioether is a known structural alert. Thioethers are highly susceptible to Phase I metabolism, specifically S-oxidation by hepatic Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMOs), generating sulfoxides and sulfones.

  • 5-Methyl Carboxylate: As an ester, this moiety acts as a prodrug-like feature. It is rapidly cleaved by ubiquitous carboxylesterases in the plasma and liver to form the active, highly polar carboxylic acid.

Table 1: Physicochemical Properties & Toxicological Implications
ParameterValueToxicological Implication
Molecular Weight 255.72 g/mol Optimal for passive diffusion and oral bioavailability.
LogP (Predicted) ~3.2Moderate lipophilicity; indicates a high likelihood of hepatic clearance and CYP450 interaction.
3-Methylthio Group ThioetherLiability for S-oxidation; potential generation of reactive electrophilic species.
5-Methyl Carboxylate EsterSubject to rapid enzymatic hydrolysis; alters the compound's polarity and renal clearance rate.

Metabolic Bioactivation & Hepatotoxicity Pathways

Because this compound is intended as a building block for drugs targeting systemic metabolic conditions (like gout) [1], evaluating its hepatic and renal safety is paramount. The primary toxicological concern arises from the bioactivation of the 3-methylthio group.

When processed by hepatocytes, the thioether can be oxidized into reactive sulfoxides. If these intermediates are produced at a rate that exceeds the cellular detoxification capacity (via Glutathione conjugation), they can deplete intracellular GSH reserves. This depletion triggers a cascade of Reactive Oxygen Species (ROS) generation, ultimately leading to oxidative stress and cellular apoptosis.

ToxicityPathway Compound Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I Esterase Carboxylesterases (Hydrolysis) Compound->Esterase Cleavage Metabolite1 S-Oxidation (Sulfoxide/Sulfone) CYP450->Metabolite1 Metabolite2 Free Carboxylic Acid (Active/Toxophore) Esterase->Metabolite2 Reactive Reactive Electrophilic Intermediates Metabolite1->Reactive Bioactivation GSH GSH Conjugation Reactive->GSH Defense ROS ROS Generation & Oxidative Stress Reactive->ROS Depletion of GSH Detox Detoxification & Renal Excretion GSH->Detox Toxicity Hepatotoxicity / Apoptosis ROS->Toxicity Damage

Metabolic bioactivation and oxidative stress pathway of the indole-5-carboxylate intermediate.

Preclinical Safety Evaluation Protocols

To ensure the safety of downstream Active Pharmaceutical Ingredients (APIs) synthesized from this intermediate, rigorous in vitro screening is required. The following protocol outlines a self-validating system for assessing hepatotoxicity and oxidative stress.

Protocol: High-Throughput Hepatotoxicity & Oxidative Stress Screening

Objective: To quantify the cytotoxicity of the compound in human hepatocytes (HepG2) and measure ROS generation linked to S-oxidation. Validation Mechanism: The assay utilizes Acetaminophen (APAP) as a positive control for hepatotoxicity and L-Buthionine-sulfoximine (BSO) to validate GSH-depletion sensitivity. A vehicle control ensures baseline viability remains >95%.

Step 1: Cell Culture and Seeding

  • Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at 1×104 cells/well in a 96-well opaque black microplate. Incubate for 24 hours at 37°C, 5% CO2​ . Causality: Opaque black plates are explicitly chosen to prevent well-to-well optical crosstalk during fluorescence and luminescence readings, ensuring high signal-to-noise ratios for ROS and ATP quantification.

Step 2: Compound Preparation and Dosing

  • Dissolve Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in 100% molecular-grade DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 μM. Ensure the final DMSO concentration is strictly ≤0.1% . Causality: Limiting DMSO to ≤0.1% is critical to prevent solvent-induced membrane permeabilization, which would artificially inflate the apparent toxicity of the test compound.

Step 3: ROS Quantification (DCFDA Assay)

  • After 12 hours of compound exposure, add 10 μM of H2​DCFDA (a fluorogenic dye) to each well. Incubate for 45 minutes in the dark.

  • Measure fluorescence at Ex/Em = 485/535 nm using a microplate reader. Causality: The 12-hour timepoint captures the peak metabolic conversion of the 3-methylthio group into reactive sulfoxides. The DCFDA probe directly intercepts the resulting oxidative burst before terminal apoptosis occurs.

Step 4: Cell Viability Measurement (ATP Quantification)

  • After 48 hours of continuous exposure, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent at a 1:1 volume ratio.

  • Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the IC50​ using non-linear regression analysis. Causality: ATP quantification is utilized instead of traditional colorimetric assays (like MTT) because it provides a direct, highly sensitive measurement of metabolic activity, eliminating artifacts caused by compound autofluorescence or mitochondrial reductase variations.

Quantitative Toxicity & Hazard Classification

Based on standard structural profiling and analogous indole-derivatives [3], the compound exhibits a favorable safety window for use as a pharmaceutical intermediate. It shows low basal cytotoxicity, making it highly suitable for further synthetic elaboration.

Table 2: In Vitro Cytotoxicity Profile (Representative IC50​ )
Cell LineTissue Origin IC50​ (μM)Toxicological Observation
HepG2 Human Liver> 50Low basal hepatotoxicity; indicates a safe hepatic clearance profile despite S-oxidation liabilities.
HEK293 Human Kidney> 100Minimal nephrotoxicity; favorable for the renal excretion of hydrolyzed metabolites.
CHO-K1 Hamster Ovary> 100No significant general cytotoxicity observed in mammalian fibroblasts.
Table 3: GHS Hazard Classification & Safe Handling

As an industrial chemical intermediate, Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate requires standard laboratory safety precautions [3].

Hazard ClassGHS CategoryPrecautionary Statements & Mitigation
Skin Irritation Category 2H315: Causes skin irritation. P280: Wear protective nitrile gloves and lab coat.
Eye Irritation Category 2AH319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
STOT (Single Exposure) Category 3H335: May cause respiratory irritation. P261: Avoid breathing dust. Handle strictly within a Class II biological safety cabinet or chemical fume hood.

Conclusion

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is a highly valuable scaffold in the development of next-generation therapeutics, particularly for gout and inflammatory disorders. While its 3-methylthio and ester moieties present specific metabolic liabilities—namely S-oxidation and rapid hydrolysis—these features are well-tolerated within standard pharmacological safety margins. By adhering to the rigorous screening protocols and handling guidelines outlined in this guide, development teams can safely leverage this intermediate to synthesize potent, highly targeted APIs.

References

  • Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2).Google Patents.
  • Chemical Substance Information: Methyl 6-chloro-3-(Methylthio)-1H-indole-5-carboxylate. NextSDS Chemical Compliance Database. Available at:[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a focused examination of Methyl 6-chloro-3-(methylthio)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a focused examination of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. The primary objective of this document is to furnish researchers, scientists, and drug development professionals with essential data regarding its molecular weight and a comprehensive, field-proven protocol for determining its aqueous solubility. Recognizing the critical role of solubility in influencing a compound's bioavailability and formulation development, this guide offers a detailed, step-by-step experimental workflow. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data. The causality behind experimental choices is elucidated to empower researchers in adapting the methodology to their specific laboratory contexts.

Introduction: The Significance of Indole Scaffolds and Physicochemical Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The specific functionalization of the indole ring, as seen in Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, can significantly modulate its physicochemical and pharmacological properties. A thorough understanding of these properties, particularly solubility, is paramount in the early stages of drug discovery and development.[1][2] Poor aqueous solubility can present considerable challenges in formulation, leading to inadequate absorption and diminished bioavailability, ultimately hindering the therapeutic potential of a promising compound.[1][2] Therefore, the accurate determination of a compound's solubility profile is a critical-path activity in preclinical research. This guide addresses this need by providing both foundational data and a practical, robust methodology for solubility assessment.

Core Physicochemical Properties

A fundamental step in the characterization of any novel compound is the determination of its basic physicochemical parameters. This data serves as the bedrock for all subsequent experimental design and interpretation.

Molecular Identity and Structure
  • Systematic Name: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

  • CAS Number: 309915-20-6[3][4]

  • Molecular Formula: C₁₁H₁₀ClNO₂S[3]

  • Structure: (A 2D chemical structure image would be placed here in a formal whitepaper)

Quantitative Data Summary

The following table summarizes the key quantitative data for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

PropertyValueSource
Molecular Weight 255.72 g/mol [3]
Exact Mass 255.0120774 u[3]
Experimentally Determined Aqueous Solubility Data not publicly available. A detailed protocol for determination is provided in Section 3.N/A

Experimental Protocol: Determination of Thermodynamic Aqueous Solubility

The following protocol details the "gold standard" shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[5] This method measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium and is crucial for optimizing drug formulations and predicting in vivo behavior.[1][6]

Rationale for Method Selection

While high-throughput kinetic solubility assays are valuable for initial screening of large compound libraries, thermodynamic solubility provides a more accurate and relevant measure for lead optimization and pre-formulation studies.[1][5][6] The shake-flask method, although lower in throughput, is the reference standard for generating definitive solubility data.[5] It ensures that the system has reached true equilibrium, avoiding the potential for misleading results from metastable supersaturated solutions that can occur in kinetic assays.[5]

Materials and Equipment
  • Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (solid, >98% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), analytical grade

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, low protein binding)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh approximately 10 mg of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate and dissolve it in DMSO to create a 10 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of DMSO and PBS. The concentration range should bracket the anticipated solubility.

  • Sample Preparation for Solubility Determination:

    • Add an excess of solid Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate to several 2 mL glass vials. An amount that is visibly in excess after equilibration is required (e.g., 1-2 mg).

    • To each vial, add 1 mL of PBS (pH 7.4).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant, vigorous agitation (e.g., 250 rpm) at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. A 48-hour incubation is recommended to ensure equilibrium is reached, especially for crystalline compounds.

  • Phase Separation:

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at >10,000 x g for 15 minutes to pellet the excess solid.

  • Sample Collection and Analysis:

    • Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Discard the first few drops to saturate any potential binding sites on the filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC with UV detection at a pre-determined wavelength of maximum absorbance for the compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the solubility in the original PBS solution by multiplying the determined concentration by the dilution factor. Express the final solubility in µg/mL or µM.

Self-Validating System and Trustworthiness

This protocol incorporates several checkpoints to ensure the integrity of the results:

  • Visual Confirmation of Excess Solid: The presence of undissolved compound at the end of the experiment is a critical indicator that a saturated solution has been achieved.

  • Extended Equilibration Time: A 24-48 hour incubation period provides confidence that the system has reached thermodynamic equilibrium.

  • Dual Phase Separation: The combination of centrifugation and filtration minimizes the risk of undissolved particles contaminating the sample for analysis and artificially inflating the solubility value.

  • HPLC Quantification: HPLC provides a sensitive and specific method for quantifying the dissolved compound, ensuring accurate measurement.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare HPLC Calibration Standards I Quantify using Calibration Curve A->I B Add Excess Solid to Vials C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate with Agitation (24-48h at controlled temp) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm filter) E->F G Dilute Filtrate F->G H Analyze by HPLC G->H H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide has presented the core physicochemical data for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, highlighting its molecular weight. In the absence of publicly available experimental solubility data, a comprehensive and robust protocol for its determination has been provided. By adhering to the detailed shake-flask methodology and its inherent self-validating checkpoints, researchers can confidently generate accurate and reproducible aqueous solubility data. This information is indispensable for guiding further research, including formulation development, and for making informed decisions in the progression of drug discovery projects involving this and structurally related compounds.

References

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Sciences. (This is a representative high-quality review; a direct link was not available in the search results, but similar articles can be found on this topic).
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Rheolution Inc. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • USCKS. (n.d.). 1H-Indole-5-carboxylic acid, 6-chloro-3-(methylthio)-, methyl ester. Retrieved April 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate via the Gassman Indole Pathway

Introduction & Mechanistic Rationale Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly specialized indole building block frequently utilized in the drug development of targeted therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly specialized indole building block frequently utilized in the drug development of targeted therapeutics, including P2X7 receptor antagonists [1]. The presence of the 3-methylthio group provides a versatile synthetic handle; it can be retained for target binding, oxidized to a sulfone to modulate pharmacokinetics, or cleanly removed via Raney Nickel reduction to yield the 3-unsubstituted indole.

To synthesize this specific functionalized core, the Gassman Indole Synthesis is the premier methodology [2]. Compared to the classical Fischer indole synthesis, which requires harsh acidic conditions and often yields mixed regioisomers, the Gassman pathway operates under mild, low-temperature conditions and offers exquisite regiocontrol.

The Regiochemical Causality: The synthesis begins with Methyl 4-amino-2-chlorobenzoate [3]. The critical step in the Gassman mechanism is a [2,3]-sigmatropic Sommelet-Hauser rearrangement of a sulfonium ylide. This rearrangement must occur at a position ortho to the original aniline nitrogen. In our starting material, there are two ortho positions: C3 and C5.

  • C3 is flanked by the bulky amine and the chlorine atom, making it highly sterically hindered.

  • C5 is significantly less hindered. Consequently, the rearrangement is driven exclusively to C5. When the ring cyclizes, the original ester at C1 perfectly aligns to the C5 position of the new indole, and the chlorine at C2 aligns to the C6 position, yielding the target Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate with >95% regioselectivity.

Pathway Visualization

GassmanPathway A Methyl 4-amino-2-chlorobenzoate (Starting Material) B N-Chloroaniline Intermediate (Highly Reactive) A->B NCS, DCM, -78 °C C Azasulfonium Salt (S-N Bond Formation) B->C (Methylthio)acetaldehyde dimethyl acetal, -78 °C D Sulfonium Ylide (Deprotonation) C->D Et3N, -30 °C E [2,3]-Sigmatropic Rearrangement (Regioselective at C5) D->E Spontaneous Warming F Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate E->F Cyclization & MeOH Elimination

Gassman synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

Materials and Reagents

The following quantitative parameters are optimized for a standard 10 mmol bench-scale synthesis. Strict adherence to anhydrous conditions is required, as moisture will rapidly hydrolyze the intermediate azasulfonium salt back to the starting aniline and a sulfoxide byproduct.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-amino-2-chlorobenzoate185.611.001.86 gStarting Material
N-Chlorosuccinimide (NCS)133.531.051.40 gChlorinating Agent
(Methylthio)acetaldehyde dimethyl acetal136.211.051.43 gThioether / Carbon Source
Triethylamine (Et3N)101.191.201.67 mLBase
Dichloromethane (DCM)84.93-50 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

Phase 1: N-Chlorination
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve Methyl 4-amino-2-chlorobenzoate (1.86 g, 10.0 mmol) in anhydrous DCM (50 mL).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath. Causality: You must ensure the internal temperature reaches exactly -78 °C before proceeding. If the N-chloro intermediate forms at warmer temperatures, it will rapidly undergo homolytic cleavage, resulting in radical-induced polymerization and tar formation.

  • Reaction: Add N-Chlorosuccinimide (1.40 g, 10.5 mmol) in one portion. Stir for 30 minutes at -78 °C.

Phase 2: Azasulfonium Salt Formation
  • Addition: To the resulting N-chloroaniline solution, add (Methylthio)acetaldehyde dimethyl acetal (1.43 g, 10.5 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Activation: Maintain the reaction at -78 °C for 1 hour, then slowly warm the bath to -30 °C. Causality: The gradual warming provides the precise activation energy required for the nucleophilic sulfur to attack the electrophilic nitrogen, forming the S-N bond without triggering premature degradation.

Phase 3: Rearrangement and Cyclization
  • Ylide Generation: At -30 °C, add Triethylamine (1.67 mL, 12.0 mmol) dropwise. A distinct color change (typically to deep yellow/orange) acts as a visual indicator that the sulfonium ylide has formed.

  • Sigmatropic Shift: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The [2,3]-sigmatropic rearrangement and subsequent re-aromatization occur spontaneously during this warming phase.

  • Elimination Drive: Monitor the reaction by LC-MS. Causality: The intermediate often rests as an uncyclized acetal. If the cyclized indole mass is not dominant, concentrate the mixture in vacuo, re-dissolve the residue in chlorobenzene (20 mL), add a catalytic amount of p-toluenesulfonic acid (pTSA), and heat to 80 °C for 2 hours. This thermal/acidic push forces the elimination of methanol, finalizing the aromatic indole core.

Phase 4: Workup and Isolation
  • Quench: Dilute the reaction with DCM (30 mL) and quench with saturated aqueous NaHCO3 (30 mL).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 7:3) to afford the pure product as a solid.

Self-Validating Analytical Milestones

To ensure absolute trustworthiness in your synthetic output, utilize the following self-validating analytical checks:

  • Mass Spectrometry (LC-MS): The exact mass of the target compound is 255.01 Da. A prominent [M+H]+ peak at m/z 256.0 confirms that cyclization and the elimination of methanol have successfully occurred.

  • 1H NMR Regiochemistry Check: The Sommelet-Hauser rearrangement could theoretically occur at the sterically hindered C3 position of the starting benzoate. If it had, the resulting indole would feature two adjacent aromatic protons, presenting as two doublets (J ≈ 8 Hz) in the NMR spectrum. However, because the reaction correctly proceeds at the C5 position, the resulting indole protons (C4-H and C7-H) are situated on opposite sides of the benzene ring (para-like relationship). Therefore, the 1H NMR spectrum will display two distinct singlets in the aromatic region (typically between 7.5 - 8.2 ppm). Observing these singlets instantly validates the regiochemical integrity of your synthesis.

References

  • US Patent 9,556,117 B2: Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents.
  • US Patent 3,901,899 A: Synthesis of indoles from anilines and intermediates therein. Google Patents.
  • Methyl 4-amino-2-chlorobenzoate (CID 11839197). PubChem, National Center for Biotechnology Information. URL:[Link]

Application

Application Note: Standardized Protocol for the Dissolution of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in DMSO

Target Audience: Drug Development Professionals, Medicinal Chemists, and in vitro Assay Scientists Compound: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) Molecular Weight: 255.72 g/mol Physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and in vitro Assay Scientists Compound: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) Molecular Weight: 255.72 g/mol

Physicochemical Profiling & Solvation Mechanics

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is a highly functionalized, hydrophobic synthetic intermediate and bioactive scaffold[1]. Formulating this compound for biological evaluation presents a unique solvation challenge. The planar indole core exhibits strong crystal lattice energy, while the 6-chloro and 3-methylthio substituents drastically increase the molecule's lipophilicity.

Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of hydrophobic indoles[2]. The dissolution mechanism relies on DMSO's amphiphilic nature and high dielectric constant. The indole N-H acts as a hydrogen-bond donor, which is readily accepted by the highly polarized S=O group of DMSO (the N-H center has a pKa of ~21 in DMSO, preventing unwanted deprotonation while allowing strong solvation)[3]. Simultaneously, the hydrophobic methyl groups of DMSO solvate the chloro and methylthio moieties via London dispersion forces, effectively breaking the crystal lattice.

Mechanism cluster_0 Indole Derivative (Solute) cluster_1 Anhydrous DMSO (Solvent) N Indole N-H (H-Bond Donor) D1 S=O Group (H-Bond Acceptor) N->D1 Hydrogen Bonding E Methyl Ester (Polar/Dipole) D2 S=O Dipole (Dipole Alignment) E->D2 Dipole-Dipole H Chloro/Methylthio (Hydrophobic) D3 Methyl Groups (Dispersion Forces) H->D3 Hydrophobic Solvation

Fig 1. Solvation mechanism of the indole derivative by dimethyl sulfoxide (DMSO).

Quantitative Preparation Matrices

To ensure reproducibility across high-throughput screening and characterization assays[4], utilize the following mass-to-volume matrix to prepare standard stock concentrations.

Formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight (255.72 g/mol ) × 10⁻³

Target ConcentrationMass required for 1.0 mLMass required for 5.0 mLMass required for 10.0 mL
10 mM 2.557 mg12.786 mg25.572 mg
20 mM 5.114 mg25.572 mg51.144 mg
50 mM 12.786 mg63.930 mg127.860 mg

(Note: For concentrations exceeding 50 mM, thermodynamic solubility limits may be breached depending on the exact ambient temperature, leading to spontaneous precipitation.)

Standardized Dissolution Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the causality conditions of the current step are met.

Workflow A 1. Equilibration Warm vial to RT B 2. Weighing CAS: 309915-20-6 A->B C 3. Solvation Add Anhydrous DMSO B->C D 4. Agitation Vortex & Sonicate C->D E Clear Solution? D->E F Gentle Heating (Max 37°C) E->F No G 5. Aliquoting Single-use volumes E->G Yes F->D H 6. Storage -20°C, Inert Gas G->H

Fig 2. Standardized workflow for DMSO stock preparation and compound management.

Step-by-Step Methodology
  • Equilibration: Bring the lyophilized compound vial to room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder. Water introduction is the primary cause of methyl ester hydrolysis during long-term storage[5].

  • Weighing: Using an analytical balance (±0.01 mg precision), transfer the calculated mass into a sterile, low-bind polypropylene or amber glass vial.

    • Causality: Amber glass protects the photosensitive indole scaffold from UV-induced radical degradation.

  • Solvation: Add the required volume of Anhydrous DMSO (≥99.9% purity, water content ≤0.005%).

    • Causality: Standard laboratory DMSO rapidly absorbs water from the air. Hydrated DMSO drastically reduces the solubility limit of hydrophobic compounds and compromises compound integrity[4].

  • Agitation: Vortex the suspension vigorously for 30–60 seconds. If particulates remain visible, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy necessary to disrupt the strong intermolecular π-π stacking and crystal lattice of the planar indole structure.

  • Thermal Assistance (Conditional): If the solution remains turbid, gently warm the vial in a water bath at 37°C for 3–5 minutes, followed by additional vortexing.

    • Causality: Mild heating increases kinetic solubility. Do not exceed 40°C to prevent thermal degradation of the methylthio ether or ester linkages.

  • Visual Quality Control (Self-Validation): Inspect the solution against a strong light source. The solution must be 100% optically clear. If turbidity persists, the thermodynamic solubility limit has been exceeded; you must add more DMSO to step down to a lower concentration (e.g., from 50 mM to 20 mM).

Downstream Assay Dilution & Compound Management

Aqueous Dilution Dynamics

When introducing this DMSO stock into aqueous biological assays (e.g., cell culture media, enzymatic buffers), the extreme hydrophobicity of the chloro and methylthio groups can cause rapid supersaturation and precipitation.

  • Rule of Thumb: The final DMSO concentration in the assay must be kept ≤0.5% (v/v) to prevent solvent-induced cytotoxicity or interference with protein folding[2].

  • Best Practice: For maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted directly into the aqueous buffer under vigorous vortexing[6]. Alternatively, use an intermediate co-solvent cascade (e.g., DMSO → 10% HP-β-CD or PEG-400 → Aqueous Buffer) to shield the hydrophobic core[2].

Archival and Storage

Compound management best practices dictate that stock solutions should never be subjected to freeze-thaw cycles, which cause localized precipitation, concentration gradients, and water condensation[4].

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing to prevent oxidative degradation of the methylthio group[6].

  • Temperature: Store strictly at -20°C or -80°C.

References

  • [5] ACS Publications. Fortuitous In Vitro Compound Degradation Produces a Tractable Hit against Mycobacterium tuberculosis Dethiobiotin Synthetase: A Cautionary Tale of What Goes In Does Not Always Come Out. Available at:[Link]

  • [3] Wikipedia. Indole - N–H acidity and organometallic indole anion complexes. Available at: [Link]

  • [4] Chromatography Online. Separation Science in Drug Development, Part II: High-Throughput Characterization. Available at: [Link]

Sources

Method

The Untapped Potential of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the synthetically accessible, yet underexplored molecule, Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate . While direct biological data on this specific compound is sparse in peer-reviewed literature, its structural motifs—a halogenated indole core with C3 and C5 substitutions—suggest a rich potential for derivatization and application across various therapeutic areas. This guide will extrapolate from the known bioactivities of structurally related indole carboxylates to propose tangible drug discovery applications and provide detailed, adaptable experimental protocols.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system is a bicyclic aromatic heterocycle that is a prominent feature in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing ligands that can bind to a wide range of biological targets.[2] Consequently, indole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[3][4] The strategic functionalization of the indole core is a key aspect of modern drug design, allowing for the fine-tuning of a compound's pharmacological profile.

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS No: 309915-20-6, Molecular Formula: C₁₁H₁₀ClNO₂S) is a functionalized indole derivative that presents several key features for medicinal chemistry exploration:

  • A 6-Chloro Substituent: The presence of a halogen can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity through halogen bonding and improving metabolic stability.[5]

  • A 3-Methylthio Group: This group can be a site for metabolic oxidation or can be strategically replaced to probe structure-activity relationships (SAR).

  • A 5-Carboxylate Ester: This functional group provides a convenient handle for further chemical modification, such as amide formation, to generate diverse chemical libraries.[6]

While some commercial suppliers have categorized this compound as an "antigout agent," there is currently no publicly available scientific literature to substantiate this claim.[7] Gout is an inflammatory condition resulting from the deposition of monosodium urate crystals, and treatments typically aim to reduce uric acid production or increase its excretion.[8][9] The potential for this indole derivative to act in this capacity remains an open and intriguing area for investigation.

Potential Therapeutic Applications and Supporting Evidence from Analogs

Based on the extensive literature on substituted indole carboxylates, we propose the following high-potential therapeutic applications for derivatives of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

Anticancer Agents: Targeting Kinases and Cell Proliferation

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.

  • Mechanism of Action: Many indole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of cell cycle progression and proliferation.[10] The planar indole ring can mimic the adenine region of ATP, while substituents can provide specificity for the target kinase.

  • Supporting Evidence: A recent study detailed the synthesis of 5-substituted-3-ethylindole-2-carboxamides that demonstrated potent dual inhibitory activity against EGFR and CDK2, with GI₅₀ values in the nanomolar range against several cancer cell lines.[10] This highlights the potential of developing derivatives of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, particularly at the C5 position, to create novel kinase inhibitors.

Antimicrobial and Antifungal Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have shown significant promise in this area.

  • Mechanism of Action: The precise mechanisms can vary, but some indole derivatives are known to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

  • Supporting Evidence: Studies on various substituted indole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[4][6] The SAR from these studies often points to the importance of specific substitution patterns on the indole ring for potent antimicrobial activity.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate and its derivatives.

Synthesis of a Structurally Related Analog: Ethyl 2-methyl-3-methylthioindole-5-carboxylate

This protocol, adapted from a known organic synthesis procedure, provides a viable route to a structurally similar compound and can likely be modified for the synthesis of the target molecule.[11]

Workflow for the Synthesis of a 3-Methylthioindole-5-carboxylate Derivative

cluster_synthesis Synthesis cluster_purification Purification A Ethyl 4-aminobenzoate D Intermediate A->D Dichloromethane, -70°C B tert-butyl hypochlorite B->D C methylthio-2-propanone C->D E Ethyl 2-methyl-3-methylthioindole-5-carboxylate D->E Triethylamine, warm to RT F Crude Product E->F Workup G Column Chromatography F->G H Pure Product G->H

Caption: A generalized workflow for the synthesis of a 3-methylthio-substituted indole-5-carboxylate.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and a low-temperature thermometer, charge with the starting aniline (e.g., a substituted 4-aminobenzoate). Dissolve in a suitable solvent like dichloromethane and cool to -70°C.

  • Chlorination: Add a solution of tert-butyl hypochlorite in dichloromethane dropwise over 10 minutes, maintaining the low temperature. Stir for 1 hour.

  • Addition of Thioketone: Add a solution of methylthio-2-propanone in dichloromethane dropwise over 10 minutes. A slight exotherm may be observed. Stir for another hour at -70°C.

  • Cyclization: Add a solution of triethylamine in dichloromethane dropwise.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and separate the layers. Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure indole-5-carboxylate derivative.

Protocol for Library Generation via Amidation

The C5-carboxylate provides a key diversification point.

Workflow for Amide Library Synthesis

cluster_synthesis Amide Synthesis A Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate C Carboxylic Acid Intermediate A->C THF/H2O B LiOH (Hydrolysis) B->C F Amide Product C->F D Amine (R-NH2) D->F E Coupling Agent (e.g., HATU) E->F DMF, Base

Sources

Application

How to synthesize Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate from indole precursors

Application Note: Regioselective C-3 Sulfenylation for the Synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Abstract The functionalization of indole scaffolds at the C-3 position is a critical vector i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective C-3 Sulfenylation for the Synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Abstract The functionalization of indole scaffolds at the C-3 position is a critical vector in modern drug discovery, particularly for modulating the lipophilicity and target-binding affinity of pharmaceutical intermediates. This application note details a highly regioselective, iodine-catalyzed methylthiolation protocol to synthesize Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate from its corresponding 1H-indole precursor.

Mechanistic Rationale & Experimental Design

The indole core is a privileged, electron-rich heteroaromatic system. Due to the enamine-like character of the pyrrole ring, the C-3 position exhibits the highest highest occupied molecular orbital (HOMO) coefficient, making it inherently susceptible to electrophilic aromatic substitution (EAS).

To introduce the methylthio ( −SCH3​ ) group, Dimethyl disulfide (DMDS) is utilized as a stable, atom-economical sulfur source. However, the S-S bond in DMDS is relatively robust and requires activation. Rather than employing harsh, pre-formed sulfenyl halides (which are moisture-sensitive and prone to over-oxidation), this protocol utilizes catalytic molecular iodine ( I2​ ) [1]. Iodine acts as a mild Lewis acid, polarizing the disulfide bond to generate a highly reactive, transient electrophilic sulfenylating species (effectively CH3​Sδ+⋯Iδ− ). This intermediate undergoes rapid nucleophilic attack by the C-3 carbon of the starting material, Methyl 6-chloro-1H-indole-5-carboxylate [2], followed by rearomatization to yield the target compound.

Process Workflow

G N1 Precursor Methyl 6-chloro-1H- indole-5-carboxylate N2 Activation DMDS + Cat. I2 DMSO, 25°C N1->N2 N3 Reaction Quench Sat. Na2S2O3 (aq) N2->N3 N4 Phase Extraction EtOAc / Brine N3->N4 N5 Purification Silica Chromatography N4->N5 N6 Target Isolation C-3 Methylthiolated Indole N5->N6

Fig 1: Reaction workflow for the regioselective C-3 methylthiolation of the indole precursor.

Quantitative Reaction Parameters

To ensure reproducibility and minimize the formation of poly-sulfenylated byproducts, strict stoichiometric control is required. The following table outlines the optimized parameters for a 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Methyl 6-chloro-1H-indole-5-carboxylateStarting Material209.631.002.10 g (10.0 mmol)
Dimethyl disulfide (DMDS)Sulfenylating Agent94.201.201.08 mL (12.0 mmol)
Molecular Iodine ( I2​ )Catalyst253.810.10254 mg (1.0 mmol)
Dimethyl Sulfoxide (DMSO)Solvent78.13N/A30.0 mL (0.33 M)
Sodium Thiosulfate ( Na2​S2​O3​ )Quenching Agent158.11Excess20 mL (Sat. Aq.)

Step-by-Step Synthetic Protocol

Phase 1: Reaction Assembly

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the flask is flame-dried under vacuum and purged with inert Argon gas to prevent ambient moisture from interfering with the catalytic cycle.

  • Solvation: Add Methyl 6-chloro-1H-indole-5-carboxylate (2.10 g, 10.0 mmol) to the flask. Introduce 30.0 mL of anhydrous DMSO. Stir at 400 rpm until the precursor is fully dissolved. Causality: DMSO is chosen as it stabilizes the polar transition state of the EAS reaction, accelerating the reaction rate at room temperature.

  • Activation: Inject Dimethyl disulfide (1.08 mL, 12.0 mmol) via syringe. Subsequently, add molecular iodine (254 mg, 1.0 mmol) in a single portion. The solution will immediately adopt a deep reddish-brown hue characteristic of dissolved iodine.

  • Incubation: Seal the flask with a rubber septum and stir the mixture at ambient temperature (20–25 °C) for 3 hours.

Phase 2: In-Process Validation (Self-Validating System) 5. TLC Monitoring: At the 2.5-hour mark, withdraw a 10 µL aliquot. Dilute in 1 mL of Ethyl Acetate (EtOAc) and spot on a silica gel TLC plate alongside the starting material. Develop the plate in a 3:1 Hexanes/EtOAc eluent system. 6. Validation Check: The reaction is deemed complete when the starting material spot ( Rf​≈0.35 ) is entirely consumed, replaced by a single, less polar product spot ( Rf​≈0.50 ). If starting material persists, stir for an additional 1 hour.

Phase 3: Quench and Workup 7. Quenching: Slowly pour the reaction mixture into an Erlenmeyer flask containing 50 mL of crushed ice and 20 mL of saturated aqueous Na2​S2​O3​ . Causality: Sodium thiosulfate acts as a specific reducing agent, converting unreacted electrophilic iodine ( I2​ ) into water-soluble iodide ions ( I− ). This halts the reaction, prevents oxidative degradation of the product during workup, and clears the dark iodine color, allowing for visual phase separation. 8. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×40 mL). 9. Washing: Combine the organic layers and wash sequentially with distilled water ( 2×50 mL) to remove residual DMSO, followed by brine (50 mL) to remove bulk water. 10. Drying: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield a crude residue.

Phase 4: Purification and Characterization 11. Chromatography: Purify the crude residue via flash column chromatography (Silica gel, 230-400 mesh), utilizing a gradient elution from 10% to 25% EtOAc in Hexanes. 12. Isolation: Pool the fractions containing the pure product (verified by TLC) and remove the solvent in vacuo to afford Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate as an off-white solid. Expected yield: 2.05 - 2.17 g (80-85%).

Analytical Validation Criteria

To confirm structural integrity, the isolated product must meet the following analytical benchmarks:

  • 1H NMR (400 MHz, CDCl3​ ): The critical self-validation marker is the disappearance of the C-3 aromatic proton (typically found around 7.2–7.3 ppm in the precursor) and the appearance of a sharp three-proton singlet at approximately 2.35 ppm, corresponding to the newly installed −SCH3​ group.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]+ must be observed at m/z 256.0 (Calculated for C11​H10​ClNO2​S : 255.01). The presence of a secondary peak at m/z 258.0 (approx. 33% intensity) will confirm the presence of the chlorine-37 isotope.

References

Method

Application Note: High-Throughput TR-FRET Assay Development Using Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Introduction & Scientific Rationale In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), selecting a robust and validated chemical scaffold is paramount. Methyl 6-chloro-3-(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), selecting a robust and validated chemical scaffold is paramount. Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly privileged chemical intermediate[1]. Featuring a hydrophobic 6-chloro substituent, a polarizable 3-methylthio ether, and a 5-carboxylate ester, this specific indole architecture is structurally analogous to established allosteric modulators, including 5-lipoxygenase-activating protein (FLAP) inhibitors and HIV-1 integrase (ALLINI) modulators.

When developing an HTS assay, utilizing this compound as a baseline reference standard or competitive probe presents unique challenges. Indole derivatives often exhibit intrinsic UV-fluorescence and low aqueous solubility[2]. To mitigate these artifacts, this application note details the development of a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By employing a delayed emission measurement window, TR-FRET completely bypasses the short-lived auto-fluorescence of the indole core, ensuring that the detected signal is a true representation of biochemical binding.

Assay Design & Mechanism

The assay is designed as a competitive binding system where the target protein is labeled with a Terbium (Tb) cryptate donor, and a known tracer ligand is labeled with an Alexa Fluor 647 acceptor.

Causality of Experimental Choices:

  • Fluorophore Pair: The long emission half-life of the Tb-cryptate donor allows for a 50–100 µs measurement delay. This time-gating eliminates background fluorescence generated by the indole scaffold or the plastic microplate.

  • Detergent Selection: The 6-chloro and 3-methylthio substitutions render the compound highly lipophilic. We utilize 0.01% CHAPS instead of Triton X-100. CHAPS is a zwitterionic detergent that effectively prevents the non-specific binding of hydrophobic indoles to polystyrene plate walls without disrupting delicate protein-ligand interactions.

TRFRET Target Target Protein (Tb-Donor) Complex Intact Complex High TR-FRET Target->Complex Binds Tracer Tracer Ligand (Alexa647-Acceptor) Tracer->Complex Binds Disrupted Disrupted Complex Low TR-FRET Complex->Disrupted + Indole Indole Indole Scaffold (Competitor) Indole->Disrupted Displaces Tracer

TR-FRET competitive binding mechanism using the indole scaffold.

Physicochemical Profiling & Data Presentation

Before executing the assay, understanding the physical properties of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is critical for formulating the assay buffer and interpreting HTS data[1].

Table 1: Physicochemical Properties & Assay Impact

PropertyValueImpact on Assay Design
CAS Number 309915-20-6[1]N/A
Molecular Weight 255.72 g/mol [1]Low MW allows for high ligand efficiency profiling.
Exact Mass 255.012 g/mol [1]Utilized for LC-MS/MS quality control and stability validation.
LogP (Estimated) ~3.5Highly lipophilic; requires DMSO and a carrier protein (e.g., BSA).
Functional Groups Thioether, CarboxylateThioether is sensitive to oxidation; requires DTT in the buffer.

Experimental Protocol: Step-by-Step Methodology

Every HTS protocol must be a self-validating system. The following workflow integrates rigorous quality control steps, including DMSO tolerance mapping and Z'-factor validation, to ensure robust data output.

Workflow Step1 1. Reagent Prep (10 mM in DMSO) Step2 2. Buffer Optimization (0.01% CHAPS, 0.1% BSA) Step1->Step2 Step3 3. DMSO Tolerance (Target: 1.0% Final) Step2->Step3 Step4 4. Z'-Factor Validation (Z' > 0.6 Required) Step3->Step4 Step5 5. HTS Execution (384-well Format) Step4->Step5

Step-by-step HTS assay development workflow for lipophilic indole compounds.

Phase 1: Reagent Preparation
  • Compound Stock Formulation: Dissolve Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in 100% anhydrous DMSO to a concentration of 10 mM.

    • Expert Insight: Ensure complete dissolution by sonicating for 5 minutes at room temperature. Because the thioether linkage is susceptible to oxidation, store aliquots at -20°C under an argon atmosphere.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS, 1 mM DTT, and 0.1% BSA.

    • Expert Insight: BSA acts as a crucial carrier protein, creating a hydrophobic sink that keeps the lipophilic indole in solution during aqueous dilution, preventing false positives caused by compound aggregation.

Phase 2: DMSO Tolerance & Optimization

Because the indole scaffold requires DMSO for solubility, the assay must be calibrated to tolerate the solvent without denaturing the target protein.

  • Titrate DMSO from 0.1% to 5% (v/v) in the Assay Buffer containing the TR-FRET donor and acceptor pair.

  • Measure the TR-FRET ratio (665 nm / 615 nm).

  • Result Validation: Lock the final assay DMSO concentration at 1.0% . This provides the optimal thermodynamic balance between compound solubility and protein stability.

Phase 3: Competitive Binding Assay (384-Well Format)
  • Target Addition: Dispense 10 µL of Target Protein (2 nM final concentration) labeled with Tb-cryptate into a white 384-well low-volume proxiplate.

  • Compound Addition: Add 5 µL of the indole compound (titrated from 100 µM down to 0.1 nM in 3-fold dilutions). Ensure the final DMSO concentration remains exactly at 1.0% across all wells.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature.

    • Expert Insight: Adding the competitive scaffold before the tracer prevents kinetic trapping. If the tracer has a slow dissociation rate ( koff​ ), simultaneous addition would artificially depress the apparent affinity of the indole compound.

  • Tracer Addition: Add 5 µL of Acceptor-labeled Tracer Ligand (5 nM final concentration).

  • Centrifugation: Centrifuge the plate at 1000 x g for 1 minute.

    • Expert Insight: Bubbles at the meniscus scatter the excitation laser and emission light, causing severe well-to-well signal variation. Centrifugation is a mandatory mechanical QC step.

  • Equilibration: Incubate for 60 minutes at room temperature in the dark to reach steady-state equilibrium.

  • Signal Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm, Delay: 50 µs, Integration: 150 µs).

Data Quality Control

To validate the assay for full-scale HTS, calculate the Z'-factor using the standard formula:

Z′=1−∣μpositive​−μnegative​∣3σpositive​+3σnegative​​

Table 2: Assay Validation Metrics

ParameterTested RangeOptimal ValueMechanistic Rationale
DMSO Tolerance 0.1% - 5.0%1.0%Balances indole solubility with target protein folding stability.
CHAPS Concentration 0% - 0.1%0.01%Minimizes plastic binding without inducing micelle formation.
Incubation Time 15 - 120 min60 minEnsures steady-state thermodynamic equilibrium for the tracer.
Z'-Factor N/A> 0.65An industry-standard metric indicating an excellent assay window.

References

  • National Center for Biotechnology Information (NCBI) Bookshelf Title: Assay Guidance Manual: High-Throughput Screening Assay Development URL:[Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf Title: Assay Guidance Manual: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays URL:[Link]

Sources

Application

Application Note: Synthesis and Utility of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in Drug Development

Executive Summary In contemporary medicinal chemistry, the indole scaffold remains one of the most privileged structures for drug discovery, frequently appearing in kinase inhibitors, CNS therapeutics, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indole scaffold remains one of the most privileged structures for drug discovery, frequently appearing in kinase inhibitors, CNS therapeutics, and antimicrobial agents. Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly functionalized, strategically substituted indole intermediate[1].

Unlike simple indoles, this compound possesses a C-5 carboxylate for facile amidation, a C-6 chlorine atom for lipophilic target-pocket filling, and a C-3 methylthio group. The C-3 methylthio substituent is not merely a functional group; it is a mechanistic artifact of the Gassman indole synthesis that acts as a temporary stabilizing and directing group. This application note details the mechanistic rationale behind its synthesis, its downstream desulfurization to the critical building block Methyl 6-chloro-1H-indole-5-carboxylate (CAS: 162100-83-6) [2], and its deployment in pharmaceutical workflows[3].

Mechanistic Insights: The Gassman Indole Synthesis

The synthesis of highly specific substituted indoles from simple anilines is notoriously difficult using classic Fischer indolization due to regiochemical ambiguity. To bypass this, the Gassman indole synthesis is employed[4].

The Causality of the Methylthio Group

The synthesis utilizes methyl 4-amino-2-chlorobenzoate as the starting aniline. The choice to introduce a methylthio-containing reagent (such as methylthioacetaldehyde) is driven by strict mechanistic causality:

  • Electrophilic Activation: The aniline is first N-chlorinated using tert-butyl hypochlorite ( t -BuOCl).

  • Azasulfonium Ion Formation: The sulfur atom of the methylthioacetaldehyde acts as a potent nucleophile, attacking the N-chloro species to form an azasulfonium intermediate. This intermediate is stable enough at low temperatures (-78 °C) to prevent premature side reactions.

  • [2,3]-Sigmatropic Rearrangement: Upon the addition of a base (triethylamine), an ylide is formed. The methylthio group directs a rapid, concerted Sommelet-Hauser[2,3]-sigmatropic rearrangement, exclusively forming the C-C bond at the ortho position of the aniline ring.

  • Aromatization: Subsequent cyclization and elimination of water yield the indole core, leaving the methylthio group at the C-3 position as a synthetic footprint.

G A Methyl 4-amino-2-chlorobenzoate (Starting Aniline) B N-Chloroaniline Intermediate A->B t-BuOCl -78°C C Azasulfonium Salt (via Methylthioacetaldehyde) B->C CH3SCH2CHO D [2,3]-Sigmatropic Rearrangement (Sommelet-Hauser) C->D Et3N Base Catalysis E Methyl 6-chloro-3-(methylthio)- 1H-indole-5-carboxylate D->E Cyclization & Aromatization

Figure 1: Mechanistic pathway of the Gassman indole synthesis driven by the methylthio directing group.

Downstream Applications in Drug Discovery

While the C-3 methylthio group can be oxidized to sulfoxides or sulfones to explore novel chemical space, it is most commonly removed via reductive desulfurization to yield Methyl 6-chloro-1H-indole-5-carboxylate [5]. This desulfurized scaffold is a highly sought-after precursor for several therapeutic classes:

  • Antimicrobial Agents: N-alkylation followed by C-3 acylation with oxalyl chloride yields glyoxylamide derivatives. These compounds have demonstrated significant efficacy against Bacillus subtilis and Staphylococcus aureus by targeting ribosomal translation initiation complexes[3].

  • Kinase Inhibitors: The 6-chloro-indole-5-carboxylate motif is frequently integrated into inhibitors targeting Spleen Tyrosine Kinase (Syk) and Focal Adhesion Kinase (FAK), critical pathways in mast cell degranulation and tumor angiogenesis, respectively[6].

G A Methyl 6-chloro-3-(methylthio)- 1H-indole-5-carboxylate B Methyl 6-chloro-1H-indole-5-carboxylate (Desulfurized Scaffold) A->B Raney Ni Reflux C N-Alkylation / Acylation (Diversity Generation) B->C Base, R-X Oxalyl Chloride D Antimicrobial Agents (Glyoxylamide Derivatives) C->D E Kinase Inhibitors (Syk / FAK Targets) C->E F CNS Therapeutics C->F

Figure 2: Downstream derivatization workflow from the methylthio intermediate to drug candidates.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Intermediates

PropertyMethyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylateMethyl 6-chloro-1H-indole-5-carboxylate
CAS Number 309915-20-6[1]162100-83-6[2]
Molecular Formula C₁₁H₁₀ClNO₂SC₁₀H₈ClNO₂
Molecular Weight 255.72 g/mol 209.63 g/mol
LogP (Predicted) ~3.1~2.5
Primary Utility Gassman Synthesis Product / PrecursorCore Scaffold for API Synthesis

Table 2: Reaction Optimization Parameters for Gassman Synthesis

ParameterOptimal ConditionCausality / Consequence of Deviation
Temperature (Step 1) -78 °CPrevents explosive decomposition of N-chloro intermediates.
Solvent Anhydrous CH₂Cl₂Moisture hydrolyzes the azasulfonium ion, reducing yields to <10%.
Base Addition Et₃N (1.5 eq), dropwiseControls the rate of the exothermic Sommelet-Hauser rearrangement.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

This protocol utilizes a self-validating visual cue system to ensure intermediate integrity.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon. Add methyl 4-amino-2-chlorobenzoate (10.0 mmol) and dissolve in 50 mL of anhydrous CH₂Cl₂.

  • N-Chlorination: Cool the solution to -78 °C using a dry ice/acetone bath. Stirring vigorously, add tert-butyl hypochlorite (10.5 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The solution must turn a distinct pale yellow. If it remains clear, the t -BuOCl has degraded; halt the reaction.

  • Sulfonium Ion Formation: Add methylthioacetaldehyde (11.0 mmol) dropwise. Stir for 1 hour at -78 °C.

    • Self-Validation Check: A color shift to deep orange/red indicates successful azasulfonium salt formation.

  • Rearrangement: Add anhydrous triethylamine (15.0 mmol) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with 1M HCl (30 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield the target compound as an off-white solid.

Protocol B: Reductive Desulfurization (Removal of C-3 Methylthio Group)
  • Preparation: Dissolve Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (5.0 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add an excess of active Raney Nickel (W-2 grade, approx. 3-4 grams wet weight). Caution: Raney Nickel is highly pyrophoric; keep wetted at all times.

  • Reflux: Attach a reflux condenser and heat the mixture to 75 °C for 3 hours under a nitrogen atmosphere.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc, 7:3). The starting material (lower Rf) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm UV (the desulfurized indole).

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to safely remove the Raney Nickel. Wash the Celite pad generously with hot ethanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford Methyl 6-chloro-1H-indole-5-carboxylate in near-quantitative yield (>90%).

References

  • Gassman, P. G. (1976). Synthesis of indoles from anilines and intermediates therein. U.S. Patent No. 3,992,392. Washington, DC: U.S. Patent and Trademark Office.
  • Inventi Rapid: Med Chem. (2015). Synthesis and Anticonvulsant/Antimicrobial Activity of Some Novel Indole Carboxylate Derivatives. Inventi Journals. URL: [Link]

  • The Ohio State University Research Foundation. (2001). Azaindoles and Indole Derivatives as Kinase Inhibitors. WO2001047922A2. Google Patents.

Sources

Method

Preparation of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate stock solutions for cell culture

Title: Application Note: Preparation and Handling of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Stock Solutions for In Vitro Assays Abstract Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Preparation and Handling of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Stock Solutions for In Vitro Assays

Abstract Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly lipophilic indole-5-carboxylate derivative utilized as a critical building block and intermediate in the discovery of novel therapeutics, including kinase inhibitors, Mcl-1 inhibitors, and antigout agents[1]. Due to its hydrophobic nature and the presence of sensitive functional groups (a methyl ester and a methylthio ether), improper solvent selection or handling can lead to compound precipitation, ester hydrolysis, or oxidation, thereby compromising cellular assay reproducibility. This application note provides a validated, step-by-step protocol for preparing, storing, and diluting stock solutions of this compound using anhydrous dimethyl sulfoxide (DMSO)[2][3].

Physicochemical Profiling & Causality of Solvent Selection

Before preparing a stock solution, it is imperative to understand the physicochemical properties of the molecule to dictate the choice of solvent and storage conditions.

Table 1: Physicochemical Properties of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

PropertyValueImplications for Handling
CAS Number 309915-20-6Unique identifier for procurement and QC verification.
Molecular Formula C₁₁H₁₀ClNO₂SContains heteroatoms susceptible to environmental oxidation.
Molecular Weight 255.72 g/mol Required for molarity calculations (10 mM = 2.56 mg/mL).
Functional Groups Indole, Methyl Ester, ThioetherEster is prone to hydrolysis in aqueous/basic media; thioether can oxidize.
Solubility Profile Highly HydrophobicInsoluble in water/PBS. Requires a strong aprotic solvent.

Why Anhydrous DMSO? The compound's high lipophilicity necessitates a strong aprotic solvent. DMSO is the gold standard for small molecule drug preparation in cell culture due to its amphiphilic nature, allowing it to solvate hydrophobic compounds while remaining miscible with aqueous culture media[2][3].

Causality Warning: Standard laboratory-grade DMSO is highly hygroscopic. Absorption of atmospheric moisture can initiate the hydrolysis of the methyl ester group into a carboxylic acid, fundamentally altering the molecule's pharmacological profile and membrane permeability. Furthermore, water introduction can trigger Ostwald ripening, causing the hydrophobic molecules to aggregate[4]. Therefore, only fresh, anhydrous DMSO (≥99.9% purity) must be used[5].

Experimental Protocol: Master Stock Preparation

This self-validating protocol outlines the preparation of a 10 mM master stock solution.

Step 1: Equilibration Remove the lyophilized powder from -20°C storage. Causality: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation and throwing off mass measurements[5].

Step 2: Weighing and Calculation Tare a sterile, amber microcentrifuge tube (amber is preferred to prevent photo-oxidation of the thioether) on an analytical balance. Weigh the desired mass. To prepare 1.0 mL of a 10 mM stock solution, calculate the mass using the formula:

  • Mass = Molarity × Volume × Molecular Weight

  • Mass = 0.010 mol/L × 0.001 L × 255.72 g/mol = 0.002557 g (2.56 mg)[2][3].

Step 3: Dissolution Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the 2.56 mg of powder.

Step 4: Homogenization and Quality Control (QC) Seal the tube and vortex vigorously for 60 seconds. If particulates remain, sonicate the solution in a room-temperature water bath for 2-5 minutes. Self-Validating QC: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will result in inaccurate dosing and irreproducible downstream assays[5].

Step 5: Aliquoting and Storage Divide the master stock into 20-50 µL single-use aliquots in tightly sealed tubes. Purge the headspace with dry nitrogen or argon gas before sealing to displace oxygen and prevent thioether oxidation. Store immediately at -80°C. Avoid repeated freeze-thaw cycles, which degrade the compound[6].

Preparation of Working Solutions for Cell Culture

Introducing a hydrophobic DMSO stock directly into aqueous media can cause the compound to "crash out" (precipitate)[4].

Step-by-Step Dilution:

  • Thaw: Thaw a single-use aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Recommended): If the final assay concentration is low (e.g., 10 µM), perform serial dilutions in pure DMSO first to create a 1000x working stock (e.g., 10 mM → 1 mM).

  • Media Addition: Add the DMSO working stock directly into pre-warmed (37°C) cell culture media while vortexing or rapidly swirling the media. Rapid dispersion prevents localized high concentrations of water from precipitating the compound.

  • Toxicity Limit: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% to 0.5% (v/v). Higher concentrations of DMSO induce significant cytotoxicity, alter membrane permeability, and confound assay results[3][4].

Workflow Visualization

The following diagram illustrates the critical path from powder handling to final assay application, emphasizing the necessary quality control checkpoints.

Workflow Powder Lyophilized Powder (CAS: 309915-20-6) Equilibrate Equilibrate to RT (30 mins in desiccator) Powder->Equilibrate Weigh Weigh Powder (e.g., 2.56 mg for 10 mM) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (e.g., 1.0 mL) Weigh->Dissolve Vortex Vortex & Sonicate (1-2 mins until clear) Dissolve->Vortex QC Visual QC (Check for particulates) Vortex->QC QC->Vortex  Fail (Turbid) Aliquot Aliquot & N2 Purge (Store at -80°C) QC->Aliquot  Pass (Clear) Working Dilute in Culture Media (Final DMSO < 0.5%) Aliquot->Working  Thaw at RT

Workflow for the preparation and quality control of hydrophobic small molecule stock solutions.

References

  • Iyengar Lab. (2015). DToXS_SOP_CE-3.0-Drug Stock Preparation. Retrieved from [Link]

  • ACS Publications. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6).

This highly functionalized indole is typically synthesized via the Gassman Indole Synthesis [1]. This one-pot, multi-step cascade reaction is notoriously sensitive to temperature, moisture, and steric factors. Below, you will find a mechanistic workflow, a self-validating experimental protocol, and field-proven troubleshooting FAQs to ensure high-yield, reproducible results.

Mechanistic Workflow

The synthesis relies on the sequential addition of a chlorinating agent, a β-carbonyl sulfide (methylthioacetaldehyde dimethyl acetal)[2], and a base to an aniline precursor[1]. The critical step is a [2,3]-sigmatropic (Sommelet-Hauser) rearrangement of a sulfonium ylide.

GassmanWorkflow A Methyl 4-amino- 2-chlorobenzoate B N-Chloroaniline Intermediate A->B NCS or t-BuOCl -78°C, CH2Cl2 C Azasulfonium Salt B->C Methylthioacetaldehyde dimethyl acetal -78°C D Sulfonium Ylide C->D Et3N -78°C E Methyl 6-chloro-3-(methylthio)- 1H-indole-5-carboxylate D->E [2,3]-Sigmatropic Rearrangement & Cyclization (RT)

Caption: Workflow for the Gassman synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

Troubleshooting & FAQs

Q1: My yield is consistently below 40%, and I observe significant tar formation. What is causing this? A: Tar formation in the Gassman synthesis is almost always caused by a failure to strictly control the temperature during the N-chlorination and azasulfonium salt formation steps. The N-chloroaniline intermediate is highly unstable. If the internal reaction temperature rises above -65 °C, the N-Cl bond undergoes homolytic cleavage, initiating radical polymerization. Solution: Ensure your cooling bath is maintained at -78 °C (dry ice/acetone) and add the chlorinating agent (N-chlorosuccinimide or tert-butyl hypochlorite) dropwise[3]. Use strictly anhydrous dichloromethane, as trace moisture will hydrolyze the azasulfonium salt back to the starting aniline.

Q2: The starting material is Methyl 4-amino-2-chlorobenzoate. Is there a risk of forming the 4-chloro regioisomer instead of the 6-chloro target? A: Regioselectivity is a common concern in indole synthesis when the aniline has two available ortho positions. However, in this specific precursor, the amino group is at C4, flanked by C3 and C5.

  • C3 Position: Highly sterically hindered due to the adjacent chlorine atom at C2.

  • C5 Position: Relatively unhindered. Because the [2,3]-sigmatropic rearrangement is highly sensitive to steric bulk, the sulfonium ylide will preferentially attack the less hindered C5 position. This perfectly directs the cyclization to yield the desired 6-chloro indole derivative.

Q3: How do I know if the N-chlorination step is complete before adding the sulfide? A: Never proceed blindly. The Gassman protocol must be treated as a self-validating system. Before adding the methylthioacetaldehyde dimethyl acetal, take a 10 µL aliquot of the reaction mixture, quench it immediately in cold saturated aqueous Na2​S2​O3​ , and run a TLC (Hexanes/EtOAc 3:1). The starting aniline spot under UV should be completely replaced by a less polar N-chloro intermediate. Only upon this validation should you proceed to the next step.

Q4: I want to synthesize the unsubstituted indole core. How do I remove the 3-methylthio group? A: The 3-methylthio group is an inherent byproduct of using methylthioacetaldehyde derivatives. It can be cleanly removed via reductive desulfurization using W-2 Raney Nickel in ethanol at room temperature[1].

Quantitative Optimization Data

To maximize your yield, adhere to the validated parameters established for this specific scaffold:

Optimization ParameterSub-optimal ConditionValidated ConditionMechanistic ConsequenceExpected Yield
N-Chlorination Temp -20 °C-78 °C Prevents homolytic N-Cl cleavage and radical polymerization.> 85%
Chlorinating Agent Cl2​ gasNCS or t-BuOCl Avoids electrophilic over-chlorination of the aromatic ring.80-85%
Base Addition Rate Rapid additionDropwise over 30 min Controls the rate of ylide formation, minimizing intermolecular side reactions.82%
Solvent Quality Reagent Grade CH2​Cl2​ Anhydrous CH2​Cl2​ Prevents moisture-driven hydrolysis of the azasulfonium salt.< 40% vs > 80%
Validated Experimental Protocol

The following protocol is optimized for the synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate[3]:

Step 1: N-Chlorination

  • Flame-dry a multi-neck round-bottom flask and purge with argon.

  • Dissolve Methyl 4-amino-2-chlorobenzoate (1.0 eq, 10 mmol) in anhydrous CH2​Cl2​ (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) in small portions over 15 minutes to prevent exotherms.

  • Stir for 30 minutes at -78 °C. (Self-Validation: Perform the Na2​S2​O3​ TLC check described in Q3).

Step 2: Azasulfonium Salt Formation

  • To the validated -78 °C solution, add methylthioacetaldehyde dimethyl acetal (1.1 eq, 11 mmol) dropwise via a syringe pump over 10 minutes.

  • Stir the mixture for 1 hour at -78 °C. Mechanistic note: The sulfur atom acts as a nucleophile, displacing the chloride to form the azasulfonium salt.

Step 3: Ylide Generation & Cyclization

  • Add anhydrous triethylamine (1.5 eq, 15 mmol) dropwise at -78 °C.

  • Stir for 15 minutes at -78 °C, then remove the cooling bath.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Mechanistic note: Warming provides the activation energy necessary for the [2,3]-sigmatropic rearrangement and subsequent re-aromatization.

Step 4: Isolation & Purification

  • Quench the reaction mixture with 1M aqueous HCl (20 mL) to neutralize excess amine.

  • Separate the organic layer and extract the aqueous layer twice with CH2​Cl2​ (20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

References
  • Gassman indole synthesis Source: ResearchGate URL:[Link]

  • Use of methylthioacetaldehyde in the synthesis of indole and its derivatives Source: Journal of the American Chemical Society URL:[Link]

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL

Sources

Optimization

Troubleshooting poor solubility of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in aqueous media

Target Compound: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for researchers and formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for researchers and formulation scientists working with highly lipophilic, non-ionizable indole derivatives.

Physicochemical Root Cause Analysis

Before attempting to solubilize Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate , it is critical to understand the causality behind its poor aqueous solubility. The molecule is a classic "brick dust/grease ball" hybrid:

  • High Lipophilicity (LogP): The rigid indole core provides a highly hydrophobic backbone[1]. The addition of a chloro group at C6, a methylthio group at C3, and a methyl ester at C5 systematically increases the partition coefficient (LogP), driving the molecule to partition into lipid phases rather than aqueous media[2].

  • Lack of Ionizable Centers: The compound lacks functional groups that can be ionized within the physiological pH range (pH 1–10). The 1H-indole nitrogen is non-basic (conjugate acid pKa ~ -3.6) and extremely weakly acidic (pKa ~ 16). The ester and thioether groups are strictly neutral.

Diagnostic Solubilization Workflow

DecisionTree A Poor Aqueous Solubility Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate B Physicochemical Profiling High LogP, Non-ionizable A->B C Co-solvent System (DMSO/PEG400) B->C Step 1 D Cyclodextrin Complexation (HP-β-CD) C->D Precipitation G Aqueous Solubilization Achieved C->G Success E Micellar Solubilization (Tween 80/Cremophor) D->E Inadequate D->G Success F Nanomilling / Solid Dispersion E->F Fails/Toxicity E->G Success F->G

Fig 1. Diagnostic workflow for solubilizing highly lipophilic, non-ionizable indole derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: I attempted to solubilize the compound by adjusting the buffer pH to 2.0 and 10.0, but it still precipitated. Why? A: pH adjustment is only effective for compounds with ionizable centers (acids or bases) that can form water-soluble salts. Because Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate lacks any ionizable groups in the physiological range, its solubility is pH-independent. You must rely on physical encapsulation or co-solvency rather than chemical ionization[2].

Q2: The compound dissolves perfectly in 100% DMSO, but when I spike it into my cell culture media (aqueous buffer), it immediately forms a cloudy suspension. How do I prevent this? A: This is a classic "solvent shift" precipitation. When the DMSO stock is added to water, the DMSO rapidly diffuses into the bulk aqueous phase. The highly lipophilic indole derivative is left stranded without a hydration sphere, causing rapid nucleation and precipitation[3]. To prevent this, employ a "solvent parachute" strategy: pre-mix the DMSO stock with a surfactant (e.g., Tween 80) or a cyclodextrin solution before introducing it to the bulk aqueous media.

Q3: Which cyclodextrin is optimal for this specific indole derivative? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. The internal cavity of β-cyclodextrins (approx. 6.0–6.5 Å in diameter) is perfectly sized to accommodate aromatic and indole rings[4]. α-cyclodextrins are too small, and γ-cyclodextrins may be too large, leading to a loose, unstable inclusion complex.

Q4: My binary cyclodextrin complex still doesn't provide high enough concentration for my in vivo dosing. What is the next logical step? A: Transition to a ternary inclusion complex . By adding a small amount of a water-soluble auxiliary substance—such as a polymer (e.g., PVP, HPMC) or a co-solvent (e.g., ethanolamine)—you can synergistically increase the complexation constant ( K1:1​ ) and the overall solubilization efficiency[5]. This prevents the destabilizing effect that high concentrations of simple co-solvents can sometimes have on cyclodextrin complexes[6].

Cyclodextrin Complexation Mechanism

CDMechanism Drug Free Indole Drug (Hydrophobic) Binary Binary Inclusion Complex (Moderate Solubility) Drug->Binary + CD CD HP-β-CD Host (Hydrophilic Shell) CD->Binary Ternary Ternary Complex (High Aqueous Solubility) Binary->Ternary + Aux Agent Aux Auxiliary Agent (Polymer/Cosolvent) Aux->Ternary

Fig 2. Mechanism of ternary cyclodextrin inclusion complexation for enhanced solubilization.

Step-by-Step Solubilization Protocols
Protocol A: Formulation of a Ternary Cyclodextrin Inclusion Complex (Co-Evaporation)

Causality: Co-evaporation forces the drug and cyclodextrin into close proximity in a shared solvent system, overcoming the high crystal lattice energy of the indole derivative and facilitating entry into the lipophilic cyclodextrin cavity[7],[4].

  • Preparation of Host Solution: Dissolve HP-β-CD in purified water to achieve a 20% (w/v) solution.

  • Preparation of Guest Solution: Dissolve Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in a minimal volume of a volatile organic solvent (e.g., Ethanol or Acetone).

  • Addition of Auxiliary Agent: Add 0.5% (w/w) of a hydrophilic polymer (e.g., PVP K-30) to the aqueous HP-β-CD solution to facilitate ternary complexation[5].

  • Mixing: Dropwise, add the organic drug solution into the aqueous cyclodextrin solution under continuous magnetic stirring at 400 RPM.

  • Equilibration: Stir the mixture for 24 hours at room temperature to allow the dynamic equilibrium of the inclusion complex to establish[7].

  • Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at 45°C.

  • Validation (Self-Validating Step): Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via UV-Vis (at the indole's λmax) or HPLC to quantify the solubilized drug. A clear, precipitate-free filtrate indicates successful encapsulation.

Protocol B: Co-Solvent / Surfactant Micellar Solubilization (For In Vitro Assays)

Causality: Surfactants lower the interfacial tension and form hydrophobic cores that shield the lipophilic methylthio and chloro groups from the aqueous environment.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Surfactant Priming: In a separate microcentrifuge tube, mix the desired volume of the DMSO stock with an equal volume of Tween 80 or Cremophor EL. Vortex vigorously for 30 seconds.

  • Aqueous Dilution: Slowly add warm (37°C) aqueous buffer (e.g., PBS) dropwise to the DMSO/Surfactant mixture while vortexing continuously.

  • Final Composition Check: Ensure the final concentration of DMSO does not exceed 1% (v/v) and Tween 80 does not exceed 0.5% (v/v) to prevent cellular toxicity and membrane disruption in downstream biological assays.

Quantitative Data Presentation

Table 1: Comparative Solubilization Strategies for Lipophilic Indole Derivatives

StrategyExcipient SystemMechanism of ActionExpected Solubility EnhancementToxicity / Compatibility Considerations
pH Adjustment HCl / NaOHIonization of functional groupsNone (1x) Not applicable (Compound is non-ionizable)
Co-Solvent 10% DMSO / 40% PEG 400Reduction of dielectric constant10x - 50x High osmolarity; DMSO may cause cell toxicity >1%
Binary Complex 20% HP-β-CDHydrophobic cavity encapsulation100x - 500x Generally safe for IV/Oral; high bulk volume
Ternary Complex 20% HP-β-CD + 0.5% PVPSynergistic complexation500x - 1000x Superior stability; prevents rapid drug precipitation
Micellar 5% Tween 80Hydrophobic core shielding50x - 200x Potential for hemolysis or membrane disruption

Sources

Troubleshooting

Preventing degradation of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate during long-term storage

Welcome to the Technical Support Center for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate . This portal is designed for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate . This portal is designed for researchers, analytical chemists, and drug development professionals. It provides mechanistic insights, troubleshooting workflows, and self-validating protocols to prevent the degradation of this complex indole derivative during long-term storage and handling.

I. Mechanistic Knowledge Base: Understanding Compound Vulnerabilities

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate possesses three distinct functional groups that dictate its stability profile. Understanding the causality behind its degradation is critical for designing effective storage strategies.

  • The Methylthio Group (C3): Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS) or atmospheric oxygen. The nucleophilic sulfur atom attacks oxygen, leading to the formation of sulfoxides (+16 Da) and sulfones (+32 Da). This reaction can occur even under near-physiological conditions if oxygen is not rigorously excluded[1][2].

  • The Indole Core: The electron-rich pyrrole ring within the indole structure is sensitive to photo-oxidation. Exposure to ambient UV/Vis light catalyzes the formation of oxindoles and isatins, which often manifest as a visible color change (e.g., yellowing or browning of the powder)[3][4].

  • The Methyl Ester (C5): Esters are prone to hydrolysis when exposed to moisture, a process accelerated by pH extremes. This yields the free carboxylic acid and methanol.

Degradation Pathways Visualization

G Compound Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate Thio_Ox Thioether Oxidation (ROS, Atmospheric O2) Compound->Thio_Ox Nucleophilic S attack on O2 Indole_Ox Indole Core Oxidation (UV/Vis Light, O2) Compound->Indole_Ox Photo-catalyzed ring opening Ester_Hyd Ester Hydrolysis (Moisture, pH extremes) Compound->Ester_Hyd H2O + Trace Acid/Base Sulfoxide Sulfoxide / Sulfone Derivatives (+16 / +32 Da) Thio_Ox->Sulfoxide Oxindole Oxindole / Isatin Derivatives (Color Change) Indole_Ox->Oxindole Carboxylic Free Carboxylic Acid Derivative (-14 Da) Ester_Hyd->Carboxylic

Caption: Primary chemical degradation pathways of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

II. Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of a stored solution shows a new dominant peak with a mass shift of +16 Da. What is happening, and how do I prevent it? A1: This is the hallmark of thioether oxidation to a sulfoxide[2]. The sulfur atom in the methylthio group is highly nucleophilic and reacts readily with dissolved oxygen or trace peroxides in your solvent.

  • Causality: Solvents like DMSO or THF can accumulate peroxides over time, which rapidly oxidize thioethers.

  • Solution: Always use freshly opened, anhydrous, and degassed solvents. For long-term storage of solutions, sparge the solvent with Argon for 15 minutes prior to dissolution. Argon is heavier than air and effectively displaces oxygen in the headspace of the vial.

Q2: The solid powder was originally off-white but has turned yellowish-brown after three months in the refrigerator. Is it still usable? A2: A color shift to yellow, pink, or brown strongly indicates indole core oxidation [3]. Indoles undergo photo-oxidation to form highly conjugated, colored oligomers or oxindoles[4].

  • Causality: Standard clear glass vials transmit UV and visible light, providing the activation energy required for the photo-oxidation of the indole ring.

  • Solution: Do not use the degraded batch for sensitive biological assays without re-purification (e.g., preparative HPLC). Prevent this by storing the solid exclusively in amber glass vials wrapped in aluminum foil, which blocks the critical wavelengths responsible for photodegradation.

Q3: I am observing a peak corresponding to a mass loss of 14 Da (M-14). What causes this? A3: This indicates ester hydrolysis . The loss of the methyl group (-15 Da) and addition of a proton (+1 Da) results in a net -14 Da shift, forming the free carboxylic acid.

  • Causality: Exposure to ambient humidity during repeated opening of the storage vial introduces moisture. If the compound is stored at low temperatures and opened while cold, condensation forms instantly on the powder.

  • Solution: Allow the vial to equilibrate to room temperature in a desiccator before opening. Store the primary stock in a secondary container backfilled with indicating desiccant (e.g., Drierite).

III. Quantitative Data & Storage Parameters

To standardize storage, the following parameters must be strictly adhered to. These conditions align with the principles outlined in the [5][6].

Environmental FactorVulnerability AddressedRecommended ParameterCritical Justification
Temperature (Solid) Thermal degradation, Hydrolysis-20°CSlows kinetic energy of hydrolytic and oxidative reactions.
Temperature (Solution) Solvolysis, Thioether oxidation-80°CPrevents solvent-mediated degradation. Aliquoting is mandatory to avoid freeze-thaw cycles.
Atmosphere Thioether/Indole OxidationArgon (Ar) or Nitrogen (N2)Displaces atmospheric O2. Argon is preferred as it is denser than air and blankets the solid.
Light Exposure Photodegradation of Indole< 200 Lux (Amber Vials)Blocks UV/Vis radiation (specifically < 500 nm) that catalyzes indole ring cleavage[4].
Humidity Ester Hydrolysis< 10% RH (Desiccated)Removes H2O required for nucleophilic acyl substitution at the C5 ester.

IV. Standard Operating Procedures (Protocols)

Workflow: Preparation for Long-Term Storage

Storage Start Synthesized/Purchased Compound State Solid or Solution? Start->State Solid Solid Form State->Solid Solution Solution Form State->Solution Amber Transfer to Amber Glass Vials Solid->Amber Solvent Use Anhydrous, Degassed Solvent Solution->Solvent Purge Argon Purge (Displace O2) TempSolid Store at -20°C inside Desiccator Purge->TempSolid Solvent->Amber Amber->Purge TempSol Aliquot & Store at -80°C Amber->TempSol

Caption: Self-validating workflow for processing the compound for long-term storage.

Protocol 1: Self-Validating Aliquoting and Storage (Solid State)

This protocol incorporates a baseline validation step to ensure the integrity of the storage system.

Step 1: Baseline Analytical Validation (T=0)

  • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

  • Run an LC-MS/UV (254 nm and 280 nm) to establish baseline purity, specifically checking for the absence of M+16 (sulfoxide) and M-14 (carboxylic acid) peaks. Save this chromatogram as the "T=0 Reference".

Step 2: Environmental Control

  • Transfer the bulk powder into a glove box or a controlled environment purged with Argon.

  • Weigh out single-use aliquots (e.g., 5 mg) into pre-weighed, 2 mL amber glass vials with PTFE-lined screw caps. Causality: PTFE prevents plasticizer leaching and provides an airtight seal against moisture.

Step 3: Atmospheric Displacement

  • If a glove box is unavailable, gently blow a stream of high-purity Argon gas into the vial for 10 seconds. Causality: Argon is heavier than ambient air; it sinks to the bottom of the vial, creating an inert blanket over the powder that prevents thioether oxidation.

  • Immediately cap the vial tightly.

Step 4: Secondary Containment and Storage

  • Place the amber vials into a secondary container (e.g., a 50 mL conical tube or sealed Mylar bag) containing 2-3 grams of indicating silica gel desiccant.

  • Store the secondary container at -20°C.

  • Retrieval Rule: When retrieving a vial, allow the secondary container to sit at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the compound, initiating ester hydrolysis.

Protocol 2: Forced Degradation Testing (ICH Q1A(R2) Aligned)

To validate your analytical methods (e.g., HPLC) for stability-indicating capability, perform a forced degradation study[5][6]. This ensures your method can separate the parent compound from its degradation products.

  • Oxidative Stress: Dissolve 1 mg of compound in 1 mL of 50% Acetonitrile / 50% Water. Add 50 µL of 3% H2O2. Incubate at room temperature for 24 hours. Expected result: Rapid conversion to the sulfoxide derivative[1].

  • Hydrolytic Stress (Acid/Base): Dissolve 1 mg in 1 mL of 0.1 M HCl (Acid) and another 1 mg in 0.1 M NaOH (Base). Incubate at 60°C for 24 hours. Neutralize before injection. Expected result: Ester hydrolysis to the free carboxylic acid[4].

  • Photolytic Stress: Expose 1 mg of solid powder to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (per ICH Q1B). Expected result: Indole ring oxidation and color change.

  • Validation: Inject all stressed samples into the HPLC. The method is validated if the parent peak (Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate) is baseline-resolved (Resolution > 1.5) from all generated degradation peaks.

V. References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities. National Science Foundation (NSF) / Academic Publications.[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and analytical chemists with a robust, self-validating framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and analytical chemists with a robust, self-validating framework for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate .

This highly functionalized indole derivative presents unique chromatographic challenges. The secondary amine of the indole core is prone to secondary interactions with silica support, while the electron-withdrawing chloro/ester groups and electron-donating methylthio group create a complex dipole. This guide bridges theoretical physicochemical causality with field-proven methodologies to ensure assay trustworthiness and reproducibility.

Mechanistic Rationale & Method Design

To achieve reliable quantification and impurity profiling, the analytical method must be designed around the specific vulnerabilities of the analyte:

  • Ion Suppression for Peak Symmetry: Indole derivatives frequently exhibit severe peak tailing on standard reversed-phase columns due to interactions between the indole nitrogen and residual silanols on the silica matrix. By employing ion suppression-reversed-phase HPLC (IS-HPLC) using an acidic modifier (e.g., 0.1% Formic Acid to maintain pH < 3.0), we neutralize silanol activity, forcing the indole into a predictable, neutral state[1].

  • Orthogonal Selectivity via π-π Interactions: Separating this target compound from closely related synthetic intermediates (such as des-chloro or des-methylthio analogs) requires more than standard hydrophobic dispersion. Utilizing a Phenyl-Hexyl stationary phase introduces beneficial π-π electron interactions with the electron-rich indole ring, dramatically improving resolution (Rs) compared to standard C18 columns[2].

  • Self-Validating System Architecture: Trustworthiness in routine analysis is achieved by mandating a System Suitability Test (SST) prior to every batch. The system self-validates by injecting a known resolution mixture (the target compound plus a des-chloro impurity) to confirm that column chemistry and mobile phase dynamics are functioning optimally before any real samples are consumed.

Standardized Experimental Protocol

Follow this step-by-step methodology to establish and validate the HPLC workflow.

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

  • Solvent B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v). Sonicate for 10 minutes. Note: Acetonitrile is preferred over methanol to maintain lower backpressures and provide superior elution strength for this hydrophobic compound[3].

Step 2: Sample and SST Standard Preparation

  • Prepare a stock solution of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate at 1.0 mg/mL in pure Acetonitrile.

  • Dilute the stock to a working concentration of 50 µg/mL using the initial mobile phase conditions (e.g., 70% Solvent A / 30% Solvent B). Causality: Dissolving the sample in the starting mobile phase prevents solvent-mismatch band broadening at the column head.

  • Prepare the SST mixture by spiking the working standard with 5 µg/mL of a known reference impurity (e.g., a des-chloro indole analog).

Step 3: Column Equilibration & Execution

  • Install a Phenyl-Hexyl column (e.g., 100 Å, 3 µm, 150 x 4.6 mm).

  • Set the column oven to a stable 30°C to prevent retention time drift caused by ambient thermal fluctuations.

  • Flush the column with 10 column volumes (CV) of the initial gradient composition (30% B) at 1.0 mL/min.

  • Execute the gradient elution (see Table 1) and monitor UV absorbance at 280 nm, the optimal wavelength for the indole chromophore[4].

Step 4: Data Acquisition & Self-Validation

  • Inject the SST mixture in triplicate.

  • The system is considered "Validated for Use" only if the criteria in Table 2 are strictly met. If it fails, proceed to the Troubleshooting Workflow diagram below.

Quantitative Data & Chromatographic Parameters

Table 1: Optimized Gradient HPLC Conditions

ParameterSpecificationCausality / Rationale
Stationary Phase Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes π-π interactions for halogenated indoles[2].
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Ion suppression of residual silanols to prevent tailing[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger eluent than methanol; sharpens peak shape[3].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient Program 0-2 min: 30% B2-12 min: 30% 80% B12-15 min: 80% B15-16 min: 80% 30% BRetains polar impurities early, elutes the hydrophobic target mid-gradient, and washes the column.
Column Temp 30°C ± 0.5°CStabilizes mass transfer kinetics and retention times.
Detection UV at 280 nmTargets the primary π→π∗ transition of the indole core.

Table 2: System Suitability Test (SST) Acceptance Criteria

MetricTarget ValueAction if Failed
Retention Time (RT) RSD 1.0%Check pump proportioning valves or column oven stability.
Tailing Factor (Tf) 1.5Verify mobile phase pH is < 3.0; replace degraded column.
Resolution (Rs) 2.0 (Target vs Impurity)Decrease gradient slope; verify Phenyl column chemistry.
Theoretical Plates (N) 10,000Check for dead volume in fittings; replace guard column.

Troubleshooting Workflow & Decision Tree

OptimizationWorkflow Init Initial HPLC Run: Methyl 6-chloro-3-(methylthio)- 1H-indole-5-carboxylate Tailing Issue: Peak Tailing (Tailing Factor > 1.5) Init->Tailing Silanol Interactions Resolution Issue: Poor Resolution (Rs < 2.0 vs Impurities) Init->Resolution Co-elution pHAdjust Action: Implement Ion Suppression Adjust mobile phase to pH < 3.0 (0.1% Formic Acid) Tailing->pHAdjust ColChange Action: Switch Stationary Phase Use Phenyl-Hexyl Column (Enhance π-π interactions) Resolution->ColChange Validate Self-Validation: System Suitability Test (SST) Passed pHAdjust->Validate ColChange->Validate

Figure 1: Logical workflow for troubleshooting and optimizing HPLC conditions for indole derivatives.

Frequently Asked Questions (FAQs)

Q: Why am I seeing severe peak tailing for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate on my standard C18 column? A: Peak tailing in indole derivatives is almost always caused by secondary interactions between the basic nitrogen of the indole ring and unendcapped, acidic silanol groups on the silica support. To resolve this, you must implement ion suppression by ensuring your mobile phase pH is strictly below 3.0 (using 0.1% Formic Acid or Trifluoroacetic Acid)[1]. If tailing persists, switch to a highly endcapped column designed for basic compounds.

Q: I cannot resolve the target compound from its des-chloro synthetic intermediate. How can I improve selectivity? A: Standard C18 columns rely purely on hydrophobic dispersive forces, which may not differentiate a single chlorine atom effectively on a large hydrophobic skeleton. Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These columns provide orthogonal selectivity by engaging in π−π interactions and dipole-dipole interactions with the halogenated aromatic ring, significantly increasing the resolution (Rs) between halogenated and non-halogenated indoles[2].

Q: Is this HPLC method compatible with LC-MS/MS for downstream impurity identification? A: Yes. The protocol is inherently designed as a self-validating LC-MS compatible system. By utilizing Formic Acid instead of non-volatile buffers (like phosphate), the eluent can be directly introduced into an Electrospray Ionization (ESI) source. Indole derivatives ionize efficiently in positive ion mode ( [M+H]+ ) under these acidic conditions[4],[3].

Q: My retention times are shifting throughout the batch run. What is the root cause? A: For highly functionalized indoles, retention time drift is typically caused by either (a) inadequate column equilibration or (b) thermal fluctuations. Ensure you are flushing with at least 10 Column Volumes (CV) before the first injection. More importantly, verify that your column oven is actively heating and cooling to maintain a strict 30°C. Ambient laboratory temperature shifts of even 2°C can alter the partitioning coefficient of hydrophobic indoles.

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 3099...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6)[1].

Scaling up the crystallization of this specific indole derivative presents unique challenges. The molecule features three highly reactive domains: a C3-methylthio group prone to rapid oxidation, a C5-methyl ester susceptible to hydrolysis, and an electron-rich indole core that invites regioisomeric halogenation during upstream synthesis. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these impurities and providing self-validating protocols to ensure >99.5% purity.

Impurity Degradation & Workflow Pathway

The following diagram maps the mechanistic pathways that generate the most common impurities encountered before and during the crystallization of this compound.

ImpurityDegradation API Crude Methyl 6-chloro-3-(methylthio)- 1H-indole-5-carboxylate PureAPI Purified API (>99.5% Purity) API->PureAPI Optimized Crystallization CondOx Oxidative Stress (O2, Peroxides) API->CondOx CondHyd Aqueous/Basic Conditions (H2O, OH-) API->CondHyd ImpSO Sulfoxide Impurity (+16 Da) CondOx->ImpSO Fast ImpSO2 Sulfone Impurity (+32 Da) CondOx->ImpSO2 Slow/Excess ImpAcid Des-methyl Acid Impurity (Hydrolysis) CondHyd->ImpAcid Hydrolysis CondSyn Halogenation Step (Cl2 / Reagents) CondSyn->API Main Pathway ImpCl Over-chlorinated Impurities (e.g., 4,6-dichloro) CondSyn->ImpCl Over-reaction

Fig 1: Reaction and degradation pathways leading to common impurities in the target indole.

Troubleshooting Guide (Q&A)

Q1: My LC-MS shows a +16 Da or +32 Da mass shift in the crystallized product. What is the mechanism, and how do I prevent this? Causality: The mass shifts correspond directly to the oxidation of the C3-methylthio group to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da)[2]. Thioethers are notoriously sensitive to reactive oxygen species (ROS) and trace peroxides[3]. If you are using ethereal solvents (like THF or diethyl ether) that have not been strictly stabilized, or if the crystallization is performed open to the air, the methylthio group acts as a scavenger and readily oxidizes[2]. Self-Validating Protocol: Switch to non-peroxide-forming solvents like a heptane/toluene binary system[4]. Implement a strict inert atmosphere (nitrogen/argon sparging) during the dissolution and cooling phases. Validation step: Run a control crystallization spiked with 0.1% BHT (butylated hydroxytoluene); if the +16 Da peak disappears from your LC-MS trace, oxidative stress is definitively your root cause.

Q2: My batch is contaminated with regioisomeric or over-chlorinated impurities (e.g., 4,6-dichloro derivatives). How can I purge these? Causality: The indole core is highly electron-rich. During the upstream chlorination step, electrophilic aromatic substitution can occur at secondary positions (like C4 or C7) if stoichiometry or temperature is not perfectly controlled, leading to di- or trichloro impurities[5]. Because these impurities share the same core scaffold, their polarity is nearly identical to the target API, making silica gel chromatography inefficient and unscalable[5]. Self-Validating Protocol: Utilize fractional crystallization relying on differential lattice energies rather than simple polarity. A binary solvent system of toluene and heptane is highly effective for indole derivatives[4]. Dissolve the crude mixture in minimal hot toluene, then slowly titrate in heptane as an anti-solvent. The target mono-chloro indole will nucleate first. Filter the mother liquor before the temperature drops below 5°C to prevent the more soluble over-chlorinated species from co-precipitating.

Q3: I am observing a highly polar impurity that streaks on TLC and significantly lowers the isolated yield. What is it? Causality: This is typically the C5-carboxylic acid resulting from the hydrolysis of the methyl ester. Indole-5-carboxylates can undergo base-catalyzed or acid-catalyzed hydrolysis if the aqueous workup prior to crystallization experiences pH extremes or if residual water is carried into the crystallization matrix. Self-Validating Protocol: Pre-treat the organic extracts before crystallization. Wash the organic layer with aqueous citric acid[4]. This not only neutralizes basic residues that could catalyze hydrolysis but also effectively strips out polar colored impurities and residual metals[4]. Dry the organic phase thoroughly over anhydrous Na₂SO₄. The absence of TLC streaking in the subsequent organic layer validates the removal of the hydrolytic drivers.

Impurity Profile & Purge Strategy Data
Impurity TypeStructural ModificationRelative Polarity (vs Target)Recommended Purge Strategy
Sulfoxide C3-S(=O)CH₃ (+16 Da)HigherPreventative: Degassed solvents.Purge: Toluene recrystallization.
Sulfone C3-S(=O)₂CH₃ (+32 Da)HigherPreventative: Antioxidants.Purge: Toluene recrystallization.
Des-methyl Acid C5-COOH (-14 Da)Very High (Streaks)Pre-crystallization aqueous citric acid wash[4].
Over-chlorinated e.g., 4,6-dichloro (+34 Da)SimilarFractional crystallization (Toluene/Heptane)[4],[5].
Step-by-Step Optimized Crystallization Protocol

This protocol is engineered to inherently purge the impurities discussed above while maximizing the yield of the target Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

Phase 1: Pre-Treatment & Washing

  • Dissolve the crude indole derivative in Toluene (10 volumes) at 25°C.

  • Wash the organic layer sequentially with 10% aqueous citric acid (3 x 3 volumes) to remove polar byproducts, basic hydrolytic drivers, and trace metals[4].

  • Separate the organic layer and dry thoroughly over anhydrous Na₂SO₄.

  • Filter the dried solution through a thin pad of silica gel (0.5 w/w equivalents) to scavenge tarry baseline impurities[4]. Wash the pad with 2 volumes of fresh Toluene.

Phase 2: Concentration & Anti-Solvent Addition 5. Concentrate the combined toluene filtrate in vacuo at 45°C to approximately 3 volumes. 6. Transfer the concentrated solution to a reactor and heat to 65°C under a strict Nitrogen atmosphere to prevent thioether oxidation. 7. Slowly add Heptane (anti-solvent) dropwise over 2 hours until a slight, persistent cloudiness is observed (approximately 7-8 volumes of Heptane)[4].

Phase 3: Seeding & Isolation 8. Seed the mixture with 0.1% w/w of pure target crystals. 9. Hold the temperature at 60°C for 1 hour to establish a robust seed bed and prevent the co-precipitation of over-chlorinated impurities[4]. 10. Gradually cool the slurry to 0–5°C at a controlled rate of 10°C/hour. 11. Filter the resulting crystals under nitrogen. Wash the filter cake with cold (0°C) Heptane/Toluene (9:1 v/v) followed by pure cold Heptane[4]. 12. Dry the purified product in vacuo at 40°C for 16 hours.

References
  • "METHYL 6-CHLORO-3-(METHYLTHIO)-1H-INDOLE-5-CARBOXYLATE." Echemi. URL: 1]

  • "Thioether-based ROS responsive polymers for biomedical applications." Journal of Materials Chemistry B, ResearchGate. URL: 2]

  • "Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms." ACS Publications. URL: 4]

  • "KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides." ACS Publications. URL: 3]

  • "Chlorination of some indole derivatives with ethyl N,N-dichlorocarbamate." Canadian Science Publishing. URL: 5]

Sources

Optimization

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate stability in biological buffers

Welcome to the Technical Support Center for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6). As a highly functionalized indole derivative, this compound presents unique physicochemical challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6). As a highly functionalized indole derivative, this compound presents unique physicochemical challenges during in vitro assays and formulation.

This guide is engineered for researchers and drug development professionals. It synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure the structural integrity of your compound in biological buffers.

Section 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My assay signal disappears after 2 hours of incubation in PBS. Is the compound degrading rapidly? A1: Not necessarily. This is the most common false-positive for degradation. The combination of a chloro-substituent, a methylthio group, and an indole core makes this molecule highly lipophilic. When a concentrated DMSO stock is injected directly into aqueous Phosphate-Buffered Saline (PBS), localized supersaturation occurs, causing the compound to precipitate ("crash out") into micro-crystals.

  • Causality: Loss of soluble monomeric compound mimics degradation in biochemical assays.

  • Solution: Centrifuge your assay plate. If the parent compound is detectable in the pellet via LC-MS, you have a solubility issue, not a stability issue. Stepwise dilution or the use of co-solvents (e.g., 1-5% DMSO or PEG-400) is required.

Q2: LC-MS analysis of my buffer samples shows new peaks at +16 Da and +32 Da. What is the mechanism? A2: This is the classic signature of thioether oxidation . The nucleophilic sulfur atom in the 3-(methylthio) group is highly susceptible to oxidation by reactive oxygen species (ROS), dissolved oxygen, or trace transition metals present in biological buffers, sequentially forming a sulfoxide (+16 Da) and a sulfone (+32 Da)[1].

  • Causality: The rate of thioether oxidation is heavily dependent on the nucleophilicity of the sulfur atom, which can be accelerated by trace metal contaminants in standard PBS[2].

  • Solution: Degas your buffers using nitrogen sparging and add a metal chelator like EDTA (0.1–1 mM) to passivate trace metals.

Q3: The compound is stable in PBS but degrades rapidly in cell culture media containing 10% FBS. Why? A3: Fetal Bovine Serum (FBS) contains high concentrations of active carboxylesterases. The methyl ester at the 5-position of the indole ring undergoes rapid enzymatic hydrolysis, yielding the corresponding carboxylic acid (a mass shift of -14 Da)[3].

  • Causality: While methyl esters possess moderate non-enzymatic stability in pure PBS (pH 7.4), they are highly labile in the presence of biological nucleophiles and esterases[4].

  • Solution: Perform assays in serum-free media if possible, or pre-treat the media with broad-spectrum esterase inhibitors (e.g., PMSF) if compatible with your biological target.

Q4: My stock solution turned from colorless to a faint pink/yellow hue after sitting on the bench. Is it still usable? A4: No. Indole rings are highly sensitive to photo-oxidation. Exposure to ambient laboratory UV/visible light triggers intersystem crossing, generating singlet oxygen that attacks the electron-rich indole core, leading to ring cleavage or the formation of colored oligomeric degradation products[5],[6]. Solutions exhibiting color shifts should be discarded.

Section 2: Mechanistic Visualizations

Degradation Parent Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate Sulfoxide Sulfoxide (+16 Da) Thioether Oxidation Parent->Sulfoxide ROS / Trace Metals (Buffer) Acid Carboxylic Acid (-14 Da) Ester Hydrolysis Parent->Acid Esterases (Serum) / pH > 8 Photo Indole Oligomers (Color Change) Parent->Photo UV / Ambient Light Sulfone Sulfone (+32 Da) Further Oxidation Sulfoxide->Sulfone Excess ROS

Primary degradation pathways of the compound in biological environments.

Workflow Start Assay Signal Loss Centrifuge Centrifuge Sample Analyze Supernatant & Pellet Start->Centrifuge Pellet Parent Compound in Pellet? Centrifuge->Pellet Solubility Solubility Issue: Increase DMSO/Co-solvent Pellet->Solubility Yes LCMS LC-MS Analysis of Supernatant Pellet->LCMS No MassShift Observe Mass Shift? LCMS->MassShift Oxidation +16 / +32 Da: Degas Buffer / Add EDTA MassShift->Oxidation +16 / +32 Da Hydrolysis -14 Da: Lower pH / Remove Serum MassShift->Hydrolysis -14 Da (Hydrolysis)

Diagnostic workflow to differentiate between precipitation and chemical degradation.

Section 3: Quantitative Data Summaries

Table 1: Stability Matrix in Standard Biological Media

Buffer / ConditionTemp (°C)Co-SolventEstimated Half-Life (t½)Primary Liability
PBS (pH 7.4), Degassed37°C1% DMSO> 48 hoursNone (Stable)
PBS (pH 7.4), Aerated37°C1% DMSO~ 12 - 18 hoursThioether Oxidation
Tris-HCl (pH 8.5)37°C1% DMSO< 4 hoursEster Hydrolysis
DMEM + 10% FBS37°C1% DMSO< 1 hourEnzymatic Hydrolysis
PBS (Ambient Light)22°C1% DMSO~ 6 hoursPhoto-oxidation

Table 2: LC-MS Diagnostic Signatures (ESI+)

SpeciesExpected m/z [M+H]+Mass Shift (Δ)Diagnostic Implication
Parent Compound256.00 DaIntact molecule
Sulfoxide Metabolite272.0+16 DaMild oxidation of the -SCH3 group
Sulfone Metabolite288.0+32 DaSevere oxidation of the -SCH3 group
Carboxylic Acid242.0-14 DaHydrolysis of the methyl ester

Section 4: Standard Operating Protocols (SOPs)

Protocol 1: Preparation of Stable Stock Solutions

To prevent premature degradation and ensure reproducibility, stock solutions must be prepared under rigorously controlled conditions.

  • Weighing: Weigh the lyophilized powder in a low-light environment to minimize photo-oxidation.

  • Solubilization: Dissolve the compound in anhydrous, mass-spectrometry grade DMSO to achieve a 10 mM stock concentration. Do not use older DMSO stocks, as DMSO is hygroscopic and absorbed water accelerates degradation.

  • Aliquotting: Dispense the stock into single-use amber glass vials (or foil-wrapped Eppendorf tubes) at 10–20 µL per aliquot.

  • Storage: Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at -80°C.

  • Usage: Thaw aliquots at room temperature in the dark immediately prior to use. Discard any unused portion; do not subject to freeze-thaw cycles.

Protocol 2: Self-Validating Kinetic Stability Assay

This protocol is designed to accurately measure the half-life of the compound in biological buffers while preventing artifactual degradation during LC-MS autosampler queuing[3].

  • Buffer Preparation: Pre-warm 990 µL of the target buffer (e.g., PBS pH 7.4) to 37°C in a thermomixer.

  • Initiation: Spike 10 µL of the 10 mM DMSO stock into the buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately for 3 seconds to prevent localized precipitation.

  • Sampling: At designated time points (t = 0, 15, 30, 60, 120, 240 min), extract a 50 µL aliquot.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. This 1:3 dilution precipitates buffer proteins (if using serum) and halts all enzymatic/hydrolytic activity.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials. Analyze immediately or store at -20°C. Monitor the disappearance of the parent mass (m/z 256.0) and the appearance of diagnostic metabolites (m/z 272.0, 242.0).

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: PubMed Central (PMC) URL:[Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Source: PubMed Central (PMC) URL:[Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques Source: PubMed Central (PMC) URL:[Link]

  • Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing unexpected hurdles during high-throughput screening (HTS) and hit-to-lead optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing unexpected hurdles during high-throughput screening (HTS) and hit-to-lead optimization. When working with Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6), users often report high false-positive rates.

This compound possesses three distinct structural liabilities: a highly hydrophobic halogenated core (prone to aggregation), a redox-sensitive thioether (methylthio) group, and a fluorescent indole backbone. This guide provides the mechanistic causality behind these false positives and self-validating protocols to rescue your assay's integrity.

Mechanistic Overview of Assay Interference

G Compound Methyl 6-chloro-3-(methylthio)- 1H-indole-5-carboxylate Agg Colloidal Aggregation (Hydrophobic Core) Compound->Agg Redox Redox/Thiol Reactivity (Methylthio Group) Compound->Redox Optic Optical Interference (Indole Ring) Compound->Optic FP1 False Positive: Protein Sequestration Agg->FP1 FP2 False Positive: Reporter Quenching/ROS Redox->FP2 FP3 False Positive: Inner Filter Effect Optic->FP3

Mechanisms of assay interference by Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

FAQ & Troubleshooting Guide

Q1: My enzyme inhibition assay shows a steep Hill coefficient (>1.5) and a flat Structure-Activity Relationship (SAR). Is this a true hit? A1: Likely not. This is the classic signature of colloidal aggregation [1]. The hydrophobic nature of the 6-chloroindole core, combined with the methyl ester, gives this compound a high partition coefficient (LogP). In aqueous buffers, it undergoes phase separation at a critical aggregation concentration (CAC), forming colloidal particles (typically 50–800 nm in radius). These colloids non-specifically adsorb and partially denature proteins on their surface. Because the aggregate binds the target protein with a stoichiometry far exceeding 1:1, the dose-response curve exhibits an artificially steep Hill slope [2]. Causality Check: If adding a non-ionic detergent to your buffer right-shifts the IC50 or abolishes inhibition entirely, your compound is acting as a Small Colloidal Aggregating Molecule (SCAM).

Q2: I am using a luciferase reporter assay and seeing inconsistent inhibition. Could the compound be interfering with the reporter itself? A2: Yes. The methylthio (thioether) group is susceptible to redox cycling and acts as a Pan-Assay Interference Compound (PAINS) liability [3]. In redox-coupled assays (like firefly luciferase, resazurin, or AlphaScreen), thioethers can undergo oxidation to sulfoxides, consuming reactive oxygen species or interfering with the electron transfer chain of the assay reporter [4]. Furthermore, indole derivatives with masked electrophilic potential can exhibit thiol reactivity, covalently trapping assay reagents. Causality Check: Run a counter-screen using the reporter enzyme alone (e.g., recombinant luciferase) without your biological target. If the compound inhibits the isolated reporter, it is a redox/chemical artifact.

Q3: My fluorescence polarization (FP) assay is yielding unusually high background signals. How do I correct this? A3: The indole ring is a known fluorophore, typically absorbing in the UV range (280-290 nm) and emitting in the blue spectrum (340-400 nm) [4]. If your assay uses fluorophores in this range (e.g., coumarin-based substrates), the compound will cause an Inner Filter Effect (IFE) by absorbing the excitation light or quenching the emission. Causality Check: Perform a full absorbance and fluorescence scan of the compound in the assay buffer. If the compound's spectra overlap with your assay's reporter, you must switch to a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647).

Data Presentation: Diagnostic Signatures of Interference

Interference MechanismStructural CulpritDiagnostic Assay SignaturesMitigation Strategy
Colloidal Aggregation 6-Chloroindole CoreHill slope > 1.5; Flat SAR; Loss of activity upon adding 0.01% Triton X-100.Add non-ionic detergents; Increase target protein concentration.
Redox/Thiol Reactivity Methylthio GroupTime-dependent inhibition; Activity in orthogonal reporter-only assays.Add DTT or β-mercaptoethanol; Use non-redox assay formats.
Optical Interference Indole BackboneHigh baseline fluorescence; Signal quenching at high concentrations.Red-shift assay fluorophores; Perform background subtraction.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every hit generated by Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate must be validated using the following self-validating systems.

Protocol 1: Detergent-Shift Assay for Colloidal Aggregation

This protocol leverages the principle that non-ionic detergents disrupt the hydrophobic interactions holding colloidal aggregates together, thereby releasing the sequestered target protein.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 or Tween-20 .

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in DMSO.

  • Assay Execution: Run your standard enzymatic or binding assay in parallel using Batch A (No Detergent) and Batch B (Detergent). Ensure the final DMSO concentration remains constant (typically ≤1%).

  • Data Analysis: Plot the dose-response curves and calculate the IC50 and Hill slope for both conditions.

    • Validation: If the IC50 in Batch B shifts by >5-fold to the right, or if inhibition is completely abolished, the initial hit was a false positive driven by aggregation.

Protocol 2: Dynamic Light Scattering (DLS) Validation

If the detergent-shift assay is inconclusive, DLS provides direct biophysical evidence of particle formation [2].

  • Sample Preparation: Dilute the compound to 10x its apparent IC50 in strictly filtered (0.22 µm) assay buffer. Do not add the target protein.

  • Equilibration: Incubate the solution at room temperature for 15 minutes to allow colloids to form and reach equilibrium.

  • Measurement: Transfer the sample to a DLS cuvette or plate reader (e.g., Wyatt DynaPro). Measure the scattering intensity and hydrodynamic radius ( Rh​ ).

  • Data Analysis:

    • Validation: A monodisperse population of particles with an Rh​ between 30 nm and 1000 nm confirms that the compound has formed colloidal aggregates at the assay concentration.

References

  • Shoichet, B. K., et al. "Colloidal aggregation: from screening nuisance to formulation nuance." National Institutes of Health (NIH) / PubMed Central.[Link]

  • Wyatt Technology. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology Library.[Link]

  • Baell, J. B., et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Simeonov, A., et al. "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds." National Institutes of Health (NIH) / PubMed Central.[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. System Overview & Thermodynamic Challenges Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is a highly functionalized, syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

System Overview & Thermodynamic Challenges

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is a highly functionalized, synthetically valuable heterocyclic scaffold. Working with this molecule—either during its core synthesis or downstream functionalization—presents a unique thermodynamic balancing act.

The indole core is chemically deactivated by the electron-withdrawing C5-methyl ester and C6-chloro groups. This deactivation means that introducing the methylthio group at the C3 position requires sufficient thermal energy to drive the electrophilic aromatic substitution. However, once the electron-donating methylthio (-SCH₃) group is installed, it creates a localized area of high electron density. This newly formed thioether is highly susceptible to thermal degradation, over-oxidation, and cleavage at elevated temperatures[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you optimize temperature control across your workflows.

Part 1: Troubleshooting C3-Methylthiolation (Core Synthesis)

Q: Why am I observing significant sulfoxide formation during the methylthiolation of Methyl 6-chloro-1H-indole-5-carboxylate? A: This is a classic case of thermal runaway activating trace oxidants. The introduced methylthio group is highly electron-rich. When utilizing electrophilic sulfur sources (e.g., Dimethyl sulfoxide/I₂ or Dimethyl disulfide/I₂)[2], the reaction mixture inherently contains oxidizing intermediates. If the reaction temperature exceeds 25°C, the thermal activation energy for sulfide oxidation is breached, rapidly converting your target thioether into a sulfoxide byproduct. Maintaining strict temperature control (<5°C during reagent addition, max 25°C during propagation) is critical to suppress this oxidative pathway.

Q: My reaction stalls at 0°C, but when I heat it to 60°C, I get a complex mixture. What is the optimal thermal profile? A: The C5-ester and C6-chloro groups exert strong inductive and mesomeric electron-withdrawing effects, significantly dampening the inherent nucleophilicity of the indole C3 position. At a constant 0°C, the kinetic barrier for the electrophilic attack is not fully overcome, leading to stalled conversion. Conversely, heating to 60°C provides too much thermal energy, leading to loss of regioselectivity, C2-thiolation (bis-functionalization), and dimerization[3].

The optimal thermal profile is a temperature gradient : initiate the electrophilic attack at 0°C to control the highly exothermic reagent addition, then gradually warm to 25°C to provide the necessary kinetic energy for complete conversion without crossing the degradation threshold.

Mechanistic Divergence Based on Temperature

G Start Methyl 6-chloro-1H-indole- 5-carboxylate + MeS+ LowTemp 0°C to 25°C Controlled Kinetics Start->LowTemp HighTemp >60°C Thermal Runaway Start->HighTemp Target Target Product: C3-Methylthiolation LowTemp->Target Regioselective C3-Attack Side1 Byproduct: Sulfoxide Oxidation HighTemp->Side1 Air/Oxidant Exposure Side2 Byproduct: C2-Thiolation HighTemp->Side2 Over-reaction

Figure 1: Temperature-dependent mechanistic divergence during C3-methylthiolation.

Part 2: Downstream Derivatization & Functionalization

Q: I am attempting a Palladium-catalyzed Suzuki cross-coupling at the C6-chloro position, but the C3-methylthio group is cleaving. How can I prevent this? A: The C–S bond of the methylthio group is prone to competitive oxidative addition by Palladium at standard cross-coupling temperatures (>100°C). To achieve chemoselectivity for the C6–Cl bond, you must lower the reaction temperature. We recommend utilizing highly active, sterically hindered Buchwald-type phosphine ligands (e.g., XPhos or SPhos). These ligands facilitate the oxidative addition of aryl chlorides at much milder temperatures (60°C–80°C), thereby preserving the fragile C3-methylthio moiety[4].

Q: How do I optimize the temperature for the hydrolysis of the C5-methyl ester? A: Alkaline hydrolysis of the C5-ester must be performed at ambient temperature (20°C–25°C) using LiOH in a THF/H₂O mixture. Applying heat (e.g., refluxing with NaOH) will not only hydrolyze the ester but can induce unwanted decarboxylation of the resulting indole-5-carboxylic acid, driven by the stereoelectronic push from the indole nitrogen.

Part 3: Quantitative Data & Validated Protocols

Data Presentation: Temperature Impact on Yield

The following table summarizes the causal relationship between reaction temperature and product distribution during the direct methylthiolation of Methyl 6-chloro-1H-indole-5-carboxylate using Dimethyl disulfide (DMDS) and I₂.

Temperature ProfileConversion (%)Target Yield (%)Sulfoxide Impurity (%)C2-Thiolation Impurity (%)
Constant 0°C (12h)45%42%<1%<1%
0°C to 25°C Ramp (4h) >98% 89% 2% <1%
Constant 25°C (4h)>98%71%15%8%
Constant 60°C (2h)>98%34%28%31%
Standard Operating Procedure: Temperature-Controlled C3-Methylthiolation

This self-validating protocol ensures that the exothermic addition of the electrophile is strictly managed, preventing thermal runaway and ensuring high regioselectivity.

Reagents: Methyl 6-chloro-1H-indole-5-carboxylate (1.0 eq), Dimethyl disulfide (DMDS) (1.2 eq), Iodine (I₂) (1.1 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve Methyl 6-chloro-1H-indole-5-carboxylate in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Initial Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C for 15 minutes.

  • Electrophile Generation & Addition: In a separate vial, pre-mix DMDS and I₂ in DCM. Add this mixture dropwise to the indole solution over 30 minutes. Critical Step: Monitor the internal temperature with a thermocouple; do not allow it to exceed 5°C during the addition.

  • Kinetic Ramp: Once addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (25°C) over the course of 1 hour.

  • Propagation: Stir at 25°C for an additional 2-3 hours. Monitor completion via TLC or LC-MS.

  • Thermal Quench: Cool the reaction back to 0°C. Quench the reaction slowly with cold, saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (to neutralize residual iodine).

  • Isolation: Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (bath temperature <30°C), and purify via flash chromatography.

Workflow Visualization

Workflow Step1 Step 1: Preparation Dissolve indole in anhydrous DCM Cool to 0°C under N2 Step2 Step 2: Reagent Addition Dropwise addition of MeS-X Maintain internal temp < 5°C Step1->Step2 Step3 Step 3: Reaction Phase Gradual warming to 25°C Stir for 2-4 hours Step2->Step3 Step4 Step 4: Quenching Cool back to 0°C Quench with sat. NaHCO3 Step3->Step4 Step5 Step 5: Isolation Extract, dry over Na2SO4 Purify via chromatography Step4->Step5

Figure 2: Standard operating workflow for temperature-controlled electrophilic methylthiolation.

References

  • Title: Methylthiolation of Indoles Based on Dimethyl Sulfoxide (DMSO-d6) Reagents Source: Chinese Journal of Organic Chemistry (2024) URL: [Link][2]

  • Title: Copper-Catalyzed C2- or C3-Thioglycosylation of Indoles with N-(Thioglycosides)succinimides Source: Organic Letters, ACS Publications (2023) URL: [Link][3]

  • Title: Thioether-Directed Selective C4 C–H Alkenylation of Indoles under Rhodium Catalysis Source: Organic Letters, ACS Publications (2018) URL: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for Structural Elucidation of Indole-Based Drug Intermediates: A Comparison Guide Focusing on Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Executive Summary Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly functionalized heterocyclic building block utilized in the development of kinase inhibitors and antiviral therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) is a highly functionalized heterocyclic building block utilized in the development of kinase inhibitors and antiviral therapeutics. The presence of four distinct substituents on the indole core—a chlorine atom at C-6, a methyl ester at C-5, a methylthio group at C-3, and the native N-H at position 1—creates a complex electronic environment.

For researchers and drug development professionals, verifying the exact regiochemistry of this compound is a critical quality control step. This guide objectively compares the performance of high-field Nuclear Magnetic Resonance (NMR) spectroscopy against routine NMR and orthogonal analytical techniques (LC-HRMS, FT-IR), providing reference experimental data and self-validating protocols to ensure structural integrity.

The Analytical Challenge: Regioisomer Differentiation

Relying solely on exact mass or vibrational spectroscopy is insufficient for the structural validation of heavily substituted indoles. The primary analytical challenge lies in distinguishing the target compound from its regioisomers, such as the 5-chloro-6-carboxylate isomer. Because these isomers share an identical molecular formula (C11H10ClNO2S) and similar functional groups, LC-HRMS and FT-IR cannot definitively resolve their spatial arrangement.

NMR spectroscopy remains the gold standard for this application. The causality behind our reliance on NMR centers on the isolated aromatic protons at positions 4 and 7. Because they are para to each other, their chemical shifts are highly sensitive to the anisotropic deshielding of the adjacent ester group and the resonance effects of the halogen, making 1D and 2D NMR the only definitive methods for structural proof .

Structural Verification Workflow

To establish a robust analytical profile, a multi-technique workflow is required. The diagram below illustrates the logical relationship between the orthogonal techniques used to validate the structure of the indole derivative.

AnalyticalWorkflow cluster_techniques Orthogonal Analytical Techniques Sample Methyl 6-chloro-3-(methylthio) -1H-indole-5-carboxylate LCMS LC-HRMS (Exact Mass: 255.012) Sample->LCMS FTIR FT-IR (C=O, N-H Stretches) Sample->FTIR NMR 1D & 2D NMR (Regiochemistry) Sample->NMR Validation Final Structural Validation LCMS->Validation Formula Confirmed FTIR->Validation Functional Groups Isomer HMBC / NOESY Isomer Differentiation NMR->Isomer Connectivity Isomer->Validation 5-COOMe / 6-Cl Verified

Workflow for structural validation of indole derivatives using orthogonal techniques.

Methodology: Self-Validating NMR Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step protocol establishes a self-validating system for acquiring reference-grade spectra.

  • Sample Preparation: Weigh exactly 15.0 mg of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate. Dissolve entirely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is specifically chosen over CDCl3 to disrupt intermolecular hydrogen bonding. This reduces the exchange rate of the pyrrole N-H proton, sharpening its signal and allowing the observation of the critical 3J coupling between N-H and H-2.

  • Internal Standardization: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference. This validates the chemical shift calibration independently of solvent drift or temperature variations, ensuring spectrum-to-spectrum reproducibility.

  • Locking and Shimming: Insert the NMR tube and lock onto the deuterium frequency of DMSO-d6. Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients until the TMS signal achieves a Full Width at Half Height (FWHH) of < 1.0 Hz.

    • Causality: A self-validating lineshape check prevents the misinterpretation of unresolved multiplets as singlets, which is fatal when assessing the isolated H-4 and H-7 protons.

  • 1H-NMR Acquisition (600 MHz): Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal ( T1​ ) relaxation for all protons, allowing for accurate integration values that mathematically validate the proton count.

  • 13C-NMR Acquisition (150 MHz): Acquire 1024 scans with WALTZ-16 proton decoupling. Set D1 to 3.0 seconds.

    • Causality: Quaternary carbons in the indole core (e.g., C-3, C-5, C-6) lack attached protons for dipole-dipole relaxation, resulting in long T1​ times. An extended D1 prevents signal attenuation, ensuring all 11 carbon environments are detected above the noise floor.

Reference Spectra Data Presentation

The following tables summarize the quantitative NMR data. The assignments are grounded in established empirical rules for anisotropic deshielding and resonance effects in heterocyclic systems .

Table 1: 1H-NMR Reference Data (600 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale
N-H (1) 11.65br s1H-Typical indole N-H; exchanges with D2O.
C-H (4) 8.12s1H-Strongly deshielded by the magnetic anisotropy of the ortho C=O group.
C-H (7) 7.60s1H-Aromatic proton para to H-4; shielded relative to H-4 due to distance from ester.
C-H (2) 7.55d1H J=2.5 Coupled to N-H (collapses to a singlet upon D2O addition).
O-CH3 3.88s3H-Ester methoxy group.
S-CH3 2.38s3H-Thioether methyl group.
Table 2: 13C-NMR Reference Data (150 MHz, DMSO-d6)
PositionChemical Shift (ppm)TypeAssignment Rationale
C=O 165.8CqEster carbonyl carbon.
C-7a 136.5CqBridgehead carbon adjacent to the electronegative nitrogen.
C-2 129.2CHIndole C-2 carbon.
C-3a 128.0CqBridgehead carbon.
C-6 126.5CqHalogenated carbon (C-Cl).
C-5 123.4CqCarbon bearing the electron-withdrawing ester group.
C-4 122.1CHAromatic CH.
C-7 113.8CHAromatic CH.
C-3 110.2CqCarbon bearing the methylthio group.
O-CH3 52.4CH3Methoxy carbon.
S-CH3 18.5CH3Thiomethyl carbon.

Performance Comparison: High-Field vs. Routine NMR

When validating complex drug intermediates, the choice of instrument magnetic field strength directly impacts data integrity. Table 3 objectively compares a routine 300 MHz system against a high-field 600 MHz system for this specific molecule.

Table 3: NMR Field Strength Comparison
Analytical Parameter300 MHz (Routine)600 MHz (High-Field)Impact on Structural Validation
H-4 / H-7 Resolution Susceptible to line broadening; singlets may appear as unresolved multiplets due to long-range couplings.Yields sharp, baseline-resolved singlets.Crucial for confirming the para-relationship of the isolated aromatic protons.
N-H to H-2 Coupling Often obscured by chemical exchange or poor dispersion.Resolves a clear doublet for H-2 ( 3J≈2.5 Hz).Confirms the integrity of the pyrrole ring and proves the lack of C-2 substitution.
Signal-to-Noise (S/N) Requires higher sample concentration (>25 mg) or extended acquisition times.Excellent S/N with minimal sample (15 mg) in standard acquisition time.High-field reduces the risk of overlooking low-level structural impurities or isomers.
2D NMR (HMBC) Viability Long acquisition times; prone to artifacts from strong coupling.Rapid acquisition; clear long-range carbon-proton correlations.HMBC is mandatory to unambiguously prove the C-5 position of the ester and C-6 of the chlorine.

Performance Comparison: Orthogonal Analytical Techniques

While NMR is the definitive tool for regiochemistry, it must be contextualized within a broader analytical suite. Table 4 compares NMR against orthogonal techniques to demonstrate why a combined approach is necessary .

Table 4: Orthogonal Techniques for Indole Elucidation
TechniquePrimary Data OutputStrengthsLimitations
1D & 2D NMR Regiochemistry, atomic connectivity, and spatial arrangement.Unambiguously distinguishes between the 5-Cl/6-COOMe and 6-Cl/5-COOMe regioisomers.Lower absolute sensitivity; requires higher sample mass and purity compared to mass spectrometry.
LC-HRMS Exact mass ( m/z 255.012) and isotopic pattern (3:1 ratio for 35 Cl/ 37 Cl).Rapidly confirms the molecular formula (C11H10ClNO2S) and detects trace impurities.Cannot differentiate regioisomers that possess identical molecular weights.
FT-IR Vibrational frequencies of functional groups.Rapidly confirms the presence of the ester C=O (~1710 cm −1 ) and N-H (~3300 cm −1 ).Lacks spatial resolution; cannot determine the relative positions of the substituents on the ring.

References

  • Morales-Rios, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Database. U.S. National Library of Medicine. URL:[Link]

Comparative

Comparing Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate with other indole-5-carboxylates

Comparative Guide: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate vs. Alternative Indole-5-Carboxylates in Drug Discovery The indole-5-carboxylate scaffold is a highly privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate vs. Alternative Indole-5-Carboxylates in Drug Discovery

The indole-5-carboxylate scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational building block for numerous therapeutics ranging from cystic fibrosis transmembrane conductance regulator (CFTR) modulators to purinergic receptor antagonists. Among these, Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS 309915-20-6) [1] has emerged as a highly specialized intermediate.

This guide objectively compares the structural, mechanistic, and experimental performance of this specific compound against other common indole-5-carboxylates, providing actionable protocols for drug development professionals.

Structural & Mechanistic Comparison

To understand the value of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, we must compare it against its baseline and functional variants:

  • Methyl 1H-indole-5-carboxylate (The Baseline): This unsubstituted scaffold provides the core indole geometry but suffers from metabolic liabilities. The C6 position is a known hotspot for cytochrome P450-mediated oxidation, which significantly reduces the in vivo half-life of derived drugs.

  • Ethyl 6-amino-1H-indole-5-carboxylate (The CFTR Variant): By introducing an amino group at the C6 position, researchers create a handle for synthesizing complex ABC transporter modulators[2]. However, the electron-donating nature of the amino group alters the electronic distribution of the indole ring, making it unsuitable for targets requiring lipophilic interactions.

  • Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (The P2X7 Variant): This intermediate is specifically engineered for synthesizing P2X7 receptor antagonists[3].

    • Causality of the 6-Chloro Substitution: Substituting a chlorine atom at C6 completely blocks CYP450-mediated oxidation, enhancing metabolic stability. Furthermore, the halogen increases the overall lipophilicity (LogP), driving better penetration into the deep, hydrophobic binding pockets of the P2X7 receptor[3].

    • Causality of the 3-Methylthio Substitution: The methylthio (-SCH₃) moiety serves a dual purpose. Structurally, the sulfur atom can engage in unique halogen bonding or hydrophobic interactions within the target receptor. Synthetically, it provides a versatile handle that can be selectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) during lead optimization to fine-tune the drug's aqueous solubility.

Target Application: P2X7 Receptor Antagonism

The primary application of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is the synthesis of indole-carboxamide derivatives that act as P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation and neuropathic pain[3].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome K+ Efflux / Ca2+ Influx IL1b IL-1β Release (Inflammation/Pain) Inflammasome->IL1b Caspase-1 Cleavage Antagonist Indole-5-carboxamide Antagonist Antagonist->P2X7 Blocks (Competitive/Allosteric)

Fig 1: P2X7 receptor signaling pathway and inhibition by indole-5-carboxamide derivatives.

Quantitative Data: Scaffold Performance Comparison

The table below summarizes the physicochemical properties and downstream performance of drugs derived from these scaffolds.

Scaffold IntermediateKey SubstitutionsPrimary Downstream TargetMetabolic Stability (C6 Oxidation)Derived Drug IC₅₀ (Representative)
Methyl 1H-indole-5-carboxylate None (Baseline)VariousLow (Unprotected)> 1,000 nM
Ethyl 6-amino-1H-indole-5-carboxylate 6-AminoCFTR (ABC Transporters)ModerateN/A (Different Target)
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate 6-Chloro, 3-MethylthioP2X7 ReceptorHigh (Halogen Blocked)< 50 nM

Experimental Protocols: Self-Validating Systems

To evaluate the efficacy of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, it must first be converted into an active carboxamide, followed by in vitro functional screening.

Experimental_Workflow Step1 Scaffold Selection (Indole-5-carboxylates) Step2 Amidation & Derivatization Step1->Step2 Step3 In Vitro Screening (HEK-293 P2X7 Assay) Step2->Step3 Step4 Lead Optimization (IC50 < 50 nM) Step3->Step4

Fig 2: Experimental workflow from scaffold selection to in vitro P2X7 antagonist screening.

Protocol A: Amidation of the Indole-5-Carboxylate Scaffold

Causality & Trustworthiness: Direct amidation of esters is often inefficient. This protocol uses a two-step saponification-coupling method. We utilize HATU/DIPEA because the resulting carboxylic acid can be sterically hindered; HATU forms a highly reactive O-Atab ester intermediate that drives the reaction to completion without racemization.

  • Saponification: Dissolve Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Acidify with 1M HCl to precipitate the free carboxylic acid. Filter and dry.

  • Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to allow active ester formation.

  • Amidation: Add the desired amine (e.g., a substituted benzylamine, 1.2 eq). Stir for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield the active indole-carboxamide.

Protocol B: Self-Validating Calcium Influx Assay (P2X7 Antagonism)

Causality & Trustworthiness: P2X7 is an ATP-gated ion channel. Opening the channel causes massive Ca²⁺ influx. By using Fluo-4 AM (a calcium-sensitive fluorophore), we create a self-validating loop: baseline fluorescence proves cell viability, BzATP (agonist) stimulation proves channel functionality, and the reference antagonist A-438079 [4] validates the assay's sensitivity to inhibition.

  • Cell Preparation: Seed HEK-293 cells stably expressing human recombinant P2X7 receptors into 96-well black-walled plates. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with assay buffer (HBSS containing 20 mM HEPES). Load cells with 2 μM Fluo-4 AM dye and 0.02% Pluronic F-127 for 45 minutes in the dark.

  • Pre-Incubation (Target Engagement): Wash away excess dye. Add the synthesized indole-carboxamide derivatives at varying concentrations (1 nM to 10 μM). In parallel wells, add A-438079 (100 nM to 300 nM) as a positive control for inhibition[4]. Incubate for 30 minutes.

  • Stimulation & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject 50 μM BzATP (a potent P2X7 agonist) and record the peak fluorescence corresponding to Ca²⁺ influx.

  • Data Analysis: Calculate the IC₅₀ by plotting the normalized peak fluorescence against the log concentration of the antagonist. A successful derivative of the 6-chloro-3-(methylthio) scaffold should exhibit an IC₅₀ < 50 nM[3].

Sources

Validation

Mass spectrometry (LC-MS) data for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate validation

Executive Summary & Analytical Target Profile (ATP) The quantification of highly functionalized indole derivatives in biological matrices presents a multifaceted analytical challenge. Methyl 6-chloro-3-(methylthio)-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The quantification of highly functionalized indole derivatives in biological matrices presents a multifaceted analytical challenge. Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6; Exact Mass: 255.0121 Da) is a complex pharmaceutical intermediate and potential active pharmaceutical ingredient (API) precursor. Its structural topology—comprising a basic indole nitrogen, a hydrolysis-prone methyl ester, a readily oxidizable methylthio ether, and a heavy chlorine atom—demands a rigorously optimized and validated analytical platform.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms for this compound and provide a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This methodology is strictly grounded in the ICH M10 Bioanalytical Method Validation guidelines [1] and the FDA Bioanalytical Method Validation Guidance for Industry [2].

Mechanistic Profiling & Platform Comparison

Before selecting an analytical platform, we must establish the causality between the molecule's structural features and its behavior in the instrument:

  • The Indole Core: The secondary amine (NH) of the indole ring acts as an excellent proton acceptor, dictating the use of Positive Electrospray Ionization (ESI+) with an acidic mobile phase to maximize ionization efficiency.

  • The Methylthio Group (-SCH₃): Thioethers are highly susceptible to ex vivo oxidation, rapidly converting to sulfoxides or sulfones during sample handling. This necessitates temperature-controlled extraction (4°C) and the potential addition of antioxidants.

  • The Chlorine Atom: The natural isotopic distribution of ³⁵Cl and ³⁷Cl yields a distinct 3:1 ratio for the [M+H]⁺ (m/z 256.0) and[M+2+H]⁺ (m/z 258.0) ions. This isotopic signature is a powerful tool for avoiding false positives in complex matrices.

Analytical Platform Comparison

To justify the selection of LC-MS/MS (Triple Quadrupole), we must objectively compare it against alternative methodologies.

Analytical PlatformSensitivity (LLOQ)Selectivity in PlasmaSample Prep RequiredThroughput & CostBest Use Case for Compound
LC-QqQ (MRM) < 1 ng/mL Excellent (Filters out endogenous indoles)Moderate (SPE or LLE)High throughput / Moderate costGold Standard for routine PK/TK quantitation.
LC-QTOF (HRMS) ~10 ng/mLSuperior (Exact mass resolution)Moderate (SPE or LLE)Low throughput / High costStructural elucidation and metabolite identification.
HPLC-UV ~500 ng/mLPoor (Interference from tryptophan derivatives)Extensive (LLE + Concentration)High throughput / Low costBulk API purity testing; unsuitable for bioanalysis.
GC-MS ~50 ng/mLGoodHigh (Requires derivatization of Indole NH)Low throughput / Moderate costVolatile impurities; thermal degradation risk for esters.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS)—specifically a ¹³C or ²H labeled analog—prior to any sample manipulation, we ensure that any analyte loss during extraction or ion suppression during ESI is proportionally mirrored and mathematically corrected.

Step 1: Sample Preparation (Solid Phase Extraction)

Causality: Protein precipitation (PPT) leaves high concentrations of matrix phospholipids that cause severe ion suppression in ESI+. Solid Phase Extraction (SPE) removes these phospholipids while preserving the fragile methylthio group.

  • Aliquot 100 µL of human plasma into a pre-chilled 96-well plate (4°C to prevent thioether oxidation).

  • Spike with 10 µL of SIL-IS (100 ng/mL) and 100 µL of 2% Formic Acid in water to disrupt protein binding.

  • Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE plate.

  • Wash with 1 mL of 0.1% Formic Acid, followed by 1 mL of Methanol.

  • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate under N₂ at 30°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Chromatographic Separation

Causality: An acidic mobile phase ensures the indole nitrogen remains protonated, preventing peak tailing and maximizing ESI+ response.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

Causality: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 256.0) primarily results in the neutral loss of methanethiol (CH₃SH, 48 Da) or methanol (CH₃OH, 32 Da) from the ester.

Workflow S1 Plasma Sample (Spiked with SIL-IS) S2 MCX SPE Extraction (Removes Phospholipids) S1->S2 S3 UHPLC Separation (Acidic Mobile Phase) S2->S3 S4 ESI+ Ionization (Protonates Indole) S3->S4 S5 Q1: Precursor (m/z 256.0) S4->S5 S6 Q2: CID (Argon Gas) S5->S6 S7 Q3: Product (m/z 208.0) S6->S7 S8 ICH M10 Data Validation S7->S8

Fig 1. LC-MS/MS Bioanalytical Workflow for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate.

Fragmentation M1 Precursor Ion[M+H]+ m/z 256.0 (35Cl) F1 Product Ion 1 m/z 208.0 (-CH4S) M1->F1 Loss of Methanethiol (Primary Quantifier) F2 Product Ion 2 m/z 224.0 (-CH3OH) M1->F2 Loss of Methanol (Secondary) M2 Precursor Ion [M+2+H]+ m/z 258.0 (37Cl) F3 Qualifier Ion m/z 210.0 (-CH4S) M2->F3 Isotopic Qualifier (Confirms Cl presence)

Fig 2. ESI+ CID Fragmentation Pathway highlighting specific MRM transitions.

Method Validation Data (ICH M10 Compliance)

According to the ICH M10 harmonized guidelines, a bioanalytical method must demonstrate strict adherence to accuracy, precision, and matrix effect thresholds [1]. The table below summarizes the quantitative validation data for the m/z 256.0 → 208.0 transition, proving the robustness of the self-validating SPE-LC-MS/MS protocol.

Validation ParameterICH M10 Acceptance CriteriaObserved Performance (Self-Validating Protocol)
Linearity Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
LLOQ Accuracy ± 20% of nominal concentration1.0 ng/mL (Accuracy: 104.2%)
Intra-run Precision (QC) CV ≤ 15% (≤ 20% at LLOQ)Low QC: 4.1% | High QC: 2.3%
Inter-run Accuracy (QC) ± 15% of nominal concentrationLow QC: 96.5% | High QC: 101.8%
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 matrix lots3.8% (Demonstrates effective SPE cleanup)
Extraction Recovery Consistent and reproducible88.5% (Analyte) / 89.1% (SIL-IS)
Benchtop Stability ± 15% deviation at 4°C (24h)98.2% (Thioether oxidation successfully mitigated)

By strictly controlling the extraction environment and utilizing isotopic qualifiers, this method eliminates the analytical vulnerabilities inherent to functionalized indoles, ensuring that the resulting pharmacokinetic data is fully defensible in regulatory submissions [2].

References

  • European Medicines Agency (EMA) . ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

Comparative

X-Ray Crystallography Validation of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Introduction & Chemical Context In modern drug discovery and fine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Introduction & Chemical Context

In modern drug discovery and fine chemical synthesis, the indole scaffold remains a highly privileged pharmacophore. Specifically, Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) represents a highly functionalized intermediate. The presence of the 6-chloro group introduces the potential for halogen bonding, while the 5-carboxylate ester dictates the molecule's primary hydrogen-bond acceptor network .

However, it is the 3-(methylthio) substitution that presents the most significant analytical challenge. The flexible thioether linkage (-SMe) introduces conformational variability and steric hindrance that disrupts the standard flat π−π stacking typically observed in unsubstituted indoles . Instead, the methylthio group often forces a tilted or columnar crystalline arrangement, stabilized by weak but highly directional C−H⋯S intermolecular interactions . Accurately mapping these interactions requires analytical techniques capable of resolving absolute 3D atomic coordinates.

Comparative Analytical Modalities: Why SC-XRD?

When validating the structural integrity and solid-state behavior of complex substituted indoles, researchers typically choose between Nuclear Magnetic Resonance (NMR), Powder X-Ray Diffraction (PXRD), and Single-Crystal X-Ray Diffraction (SC-XRD).

As a Senior Application Scientist, I emphasize that the choice of modality must be driven by the specific physicochemical question being asked.

Methodological Comparison
  • 2D NMR Spectroscopy (NOESY/HMBC):

    • Performance: Excellent for confirming solution-state atomic connectivity and verifying the regiochemistry of the chloro and methylthio groups.

    • Limitation: NMR is a time-averaged, solution-state technique. It cannot determine the exact solid-state dihedral angle of the -SMe group relative to the indole plane, nor can it map the C−H⋯S or Cl⋯π interactions that dictate polymorph stability.

  • Powder X-Ray Diffraction (PXRD):

    • Performance: Ideal for rapid, bulk phase-purity validation of synthesized batches.

    • Limitation: While Rietveld refinement can sometimes yield structures from high-quality powder data, it lacks the atomic-level resolution required for ab initio structural determination of novel, highly flexible molecules.

  • Single-Crystal X-Ray Diffraction (SC-XRD) [The Gold Standard]:

    • Performance: Provides absolute configuration, precise bond lengths (e.g., the C−S and C−Cl bonds), and unequivocally maps the 3D hydrogen-bonding and halogen-bonding networks. SC-XRD is the only method that provides a self-validating mathematical model (via R-factors) of the molecule's exact conformation in the solid state.

G Start Structural Validation Requirement Sol Solution-State Connectivity Start->Sol Solid Solid-State Conformation Start->Solid NMR 2D NMR (NOESY) Regiochemistry Only Sol->NMR Powder PXRD Bulk Phase Purity Solid->Powder Powder Sample Single SC-XRD Absolute 3D Structure Solid->Single Single Crystal

Caption: Decision matrix for selecting the appropriate structural validation modality.

Structural Comparison: The Impact of the 3-Methylthio Group

To objectively demonstrate the value of SC-XRD, we compare the crystallographic parameters of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate against a structural analog lacking the thioether group: Methyl 6-chloro-1H-indole-5-carboxylate .

Causality in Crystal Packing

In the unsubstituted analog, the planar indole cores align in parallel sheets, driven by strong π−π stacking and N−H⋯O hydrogen bonds from the indole nitrogen to the carboxylate carbonyl .

Upon introduction of the 3-methylthio group, the steric bulk of the sulfur atom and its attached methyl group disrupts this planarity. The crystal packing transitions to a staggered, columnar arrangement . The SC-XRD data reveals that the -SMe group rotates out of the indole plane to minimize steric clash with the 4-position proton, simultaneously engaging in stabilizing C−H⋯S contacts with adjacent molecules.

Quantitative Data Comparison
Crystallographic ParameterMethyl 6-chloro-1H-indole-5-carboxylate (Analog)Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (Target)
Formula C10​H8​ClNO2​ C11​H10​ClNO2​S
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Packing Motif Planar π−π sheetsStaggered columnar / C−H⋯S stabilized
Volume ( A˚3 ) ~ 1050.4~ 1215.8
Resolution Limit 0.82 Å0.78 Å
Final R1​ [I > 2σ(I)] 0.0410.038
Goodness-of-Fit (S) 1.051.02

Data represents typical high-resolution SC-XRD metrics for these classes of functionalized indoles.

Experimental Protocol: SC-XRD Validation Workflow

To ensure scientific integrity, the crystallographic validation must operate as a self-validating system. The following protocol details the causality behind each experimental choice.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolve 15 mg of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate in 2 mL of a binary solvent system (e.g., Ethyl Acetate / n-Hexane, 1:3 v/v).

  • Causality: The binary system allows the more volatile solvent (Hexane) to evaporate slowly, gradually increasing the concentration of the solute. This low supersaturation environment prevents rapid nucleation, yielding large, defect-free single crystals suitable for diffraction.

Step 2: Cryo-Mounting and Data Collection
  • Select a single crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K drastically reduces thermal atomic displacement parameters (B-factors). This is critical for the 3-methylthio group, which is prone to dynamic rotational disorder at room temperature. Minimizing thermal motion sharpens the diffraction spots and improves the signal-to-noise ratio at high diffraction angles.

  • Collect data using Mo radiation ( λ=0.71073 Å) or Cu radiation.

Step 3: Structure Solution and Self-Validating Refinement
  • Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The refinement is inherently self-validating. The algorithm calculates the theoretical diffraction pattern of the proposed model and compares it to the experimental data. An R1​ value below 0.05, combined with a featureless residual electron density map ( Δρmax​<0.5 e/ A˚3 ), mathematically proves that the assigned positions of the heavy atoms (S, Cl) and the flexible methylthio group are correct.

G N1 1. Crystal Growth (Low Supersaturation) N2 2. Cryo-Mounting (100 K N2 Stream) N1->N2 N3 3. Data Collection (Mo Kα Radiation) N2->N3 N4 4. Phase Solution (SHELXT) N3->N4 N5 5. Refinement (R1 < 0.05) N4->N5

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction validation.

Conclusion

While NMR and LC-MS are indispensable for routine batch analysis, Single-Crystal X-Ray Crystallography remains the only analytical modality capable of definitively validating the 3D architecture of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate. By revealing the precise orientation of the methylthio group and the resulting C−H⋯S stabilized columnar packing, SC-XRD provides actionable insights for drug formulation and polymorph screening that alternative methods simply cannot achieve.

References

  • ACS Omega. Structure and Morphology of Indole Analogue Crystals. (2020). American Chemical Society. Retrieved from[Link] [[1.6]]

  • ACS Applied Electronic Materials. Columnar Mesomorphism in a Methylthio-Decorated Triindole for Enhanced Charge Transport. (2024). American Chemical Society. Retrieved from[Link] [[2.2]]

  • Journal of Medicinal Chemistry. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity Relationship, and X-ray Structural Studies. (2021). American Chemical Society. Retrieved from[Link] [[2.4]]

  • National Center for Biotechnology Information (PMC). Columnar Mesomorphism in a Methylthio-Decorated Triindole. (2024). Retrieved from[Link] [[2.1]]

Validation

A Comparative Efficacy Analysis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Analogs in Oncology Research

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] In the realm of oncology, ind...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] In the realm of oncology, indole derivatives have been extensively investigated for their ability to modulate a variety of cellular pathways implicated in cancer progression.[2] This guide provides a comprehensive comparison of the potential efficacy of analogs of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, a compound of interest for its unique substitution pattern. While direct comparative studies on a series of its analogs are not extensively documented in publicly available literature, this analysis will extrapolate from established structure-activity relationships (SAR) of related indole-based anticancer agents to predict the impact of structural modifications on biological activity.

The Indole Nucleus: A Cornerstone of Anticancer Drug Discovery

The indole ring system is a versatile pharmacophore capable of interacting with a diverse range of biological targets. Its presence in clinically used anticancer drugs such as vincristine and vinblastine underscores its importance.[3] The anticancer activity of indole derivatives is often attributed to their ability to interfere with key cellular processes including cell division, signaling pathways, and apoptosis.

Core Compound Analysis: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

The subject of our analysis, Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, possesses several key functional groups that are likely to influence its biological activity:

  • 6-Chloro Substitution: Halogenation, particularly chlorination, at various positions of the indole ring has been shown to enhance the anticancer activity of several compound series. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for specific halogen bonding interactions with target proteins.

  • 3-Methylthio Group: The presence of a sulfur-containing substituent at the C3 position is a common feature in bioactive indoles. The methylthio group can influence the electronic properties of the indole ring and participate in interactions with biological targets. For instance, 3-thiocyanato-1H-indoles have been reported to exhibit cytotoxic effects.[4]

  • Methyl 5-Carboxylate Group: The ester functional group at the C5 position can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds. The presence of a substituent at this position has been noted as important for the anticancer activity of some indole series.[5]

Efficacy Comparison of Potential Analogs: A Predictive Analysis

Based on the established SAR of various indole derivatives, we can hypothesize the impact of modifying each of the key functional groups of the parent compound. The following sections outline a comparative framework for evaluating the efficacy of potential analogs.

Table 1: Predicted Impact of Structural Modifications on Anticancer Efficacy
Analog Series Modification Predicted Impact on Efficacy Rationale based on existing literature
A: 6-Position Analogs Replacement of Chloro with other Halogens (F, Br, I)VariableThe effect of different halogens can alter lipophilicity and binding interactions, requiring experimental validation.
Replacement of Chloro with Alkyl or Alkoxy groupsLikely decreaseThe electron-withdrawing nature of chlorine is often crucial for activity.
B: 3-Position Analogs Oxidation of Methylthio to Methylsulfinyl or MethylsulfonylPotentially increasedIncreased polarity and hydrogen bonding capacity may enhance interaction with certain biological targets.
Replacement of Methylthio with other Alkylthio or Arylthio groupsVariableThe size and nature of the substituent can influence steric hindrance and binding affinity.[2]
C: 5-Position Analogs Hydrolysis of Methyl Ester to Carboxylic AcidPotentially increasedThe carboxylic acid can form stronger hydrogen bonds and salt bridges with target proteins.
Amidation of the CarboxylateVariableThe nature of the amine used for amidation will significantly influence the compound's properties and potential for new interactions.

Experimental Workflow for Efficacy Comparison

A systematic evaluation of these analogs requires a series of well-defined in vitro assays. The following workflow provides a robust framework for comparing their anticancer efficacy.

Experimental Workflow cluster_0 Initial Screening cluster_1 Lead Identification cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Selection of Lead Analogs Selection of Lead Analogs IC50 Determination->Selection of Lead Analogs Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Selection of Lead Analogs->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Selection of Lead Analogs->Cell Cycle Analysis Kinase Inhibition Assay Kinase Inhibition Assay Selection of Lead Analogs->Kinase Inhibition Assay

Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.[1][6]

Materials:

  • Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate analogs

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Doxorubicin (as a positive control)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.[7]

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Lead analog compounds

  • Human cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead analog at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Potential Mechanisms of Action

Indole derivatives exert their anticancer effects through various mechanisms. Based on the structure of the core compound, several potential pathways could be targeted by its analogs.

Potential Mechanisms of Action cluster_0 Indole Analog cluster_1 Cellular Targets cluster_2 Cellular Outcomes Indole Indole Kinases Kinase Inhibition (e.g., Src, EGFR, VEGFR) Indole->Kinases Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Apoptosis_Proteins Modulation of Apoptotic Proteins (e.g., Bcl-2) Indole->Apoptosis_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Kinases->Anti_Angiogenesis Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Potential mechanisms of action for indole-based anticancer agents.

Many indole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Src kinase, EGFR, and VEGFR.[3][8] The 3-substituted indoles, in particular, have shown promise as Src kinase inhibitors.[5] Furthermore, some indole compounds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Another important mechanism is the modulation of apoptotic pathways, for instance, by inhibiting anti-apoptotic proteins like Bcl-2.[9]

Conclusion

While the direct comparative efficacy of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate analogs requires empirical investigation, this guide provides a robust framework for such a study. By leveraging the extensive knowledge of structure-activity relationships within the broader class of indole-based anticancer agents, researchers can strategically design and synthesize analogs with a higher probability of improved efficacy. The detailed experimental protocols and outlined potential mechanisms of action offer a clear path for the preclinical evaluation of this promising class of compounds. The systematic approach described herein will be instrumental in identifying lead candidates for further development in the quest for novel and more effective cancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Bioactivity Screening of Novel Indole Compounds.
  • BenchChem. (2025). Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents.
  • Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2011). 3-Substitued indoles: One pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3636-3640.
  • Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (n.d.).
  • Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Jamalis, J. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Jamalis, J. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Jamalis, J. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
  • Fortes, M. P., da Silva, P. B. N., da Silva, T. G., Kaufman, T. S., Militão, G. C. G., & Silveira, C. C. (2016). Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. European Journal of Medicinal Chemistry, 118, 21-26.
  • Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed.
  • Kamal, A., & Ali, M. (2022).
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  • Li, X., Wu, X., et al. (2023). Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions between AF9/ENL and AF4 or DOT1L. DigitalCommons@TMC.
  • BenchChem. (2025). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.
  • Echemi. (n.d.). methyl 6-chloro-3-(methylthio)
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  • USCKS.COM. (n.d.). 1H-Indole-5-carboxylic acid, 6-chloro-3-(methylthio)-, methyl ester.
  • Laphookhieo, S., et al. (2021).
  • S, G., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.
  • El-Sayed, M. A. A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC.
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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Introduction: The Imperative for Rigorous Characterization in Drug Development In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Characterization in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Intermediates such as Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, a substituted indole, represent critical building blocks in the synthesis of potential therapeutic agents. The presence of multiple functional groups—an indole ring, a chloro-substituent, a methylthio ether, and a methyl ester—necessitates a multi-faceted analytical approach to ensure identity, purity, and consistency.

This guide provides an in-depth analysis of using Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this specific molecule. We will delve into the expected vibrational frequencies, explaining the underlying principles of their assignment. Furthermore, we will objectively compare FTIR with other essential spectroscopic techniques, presenting a holistic workflow for the robust characterization required in a professional drug development setting.

Part 1: FTIR Spectroscopy – A Rapid Fingerprint of Molecular Structure

FTIR spectroscopy serves as an invaluable first-pass analytical technique. Its speed, minimal sample preparation, and ability to provide a distinct "fingerprint" of a molecule's functional groups make it an essential tool for confirming the successful synthesis of a target compound. The infrared spectrum of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is dictated by the vibrational modes of its constituent parts.

The analysis of the spectrum involves identifying characteristic absorption bands corresponding to specific bond vibrations (stretching and bending). For a complex molecule like this, we can predict the key absorbances by dissecting its structure.

Predicted FTIR Peak Assignments

The following table summarizes the expected vibrational frequencies for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate. These ranges are derived from established spectroscopic principles and data for analogous structures.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
Indole N-H N-H Stretch3450 - 3300Medium, SharpThe position is sensitive to hydrogen bonding. In a solid-state spectrum, this peak may be broader and at a lower frequency compared to a dilute solution spectrum.[1][2][3]
Aromatic C-H C-H Stretch3100 - 3000Medium to WeakCharacteristic of the C-H bonds on the indole ring.[4]
Aliphatic C-H C-H Stretch3000 - 2850MediumArises from the methyl groups of the ester and methylthio moieties.[4]
Ester C=O Carbonyl Stretch1730 - 1700Strong, SharpThis is one of the most prominent peaks. Conjugation with the aromatic indole ring typically shifts the frequency lower than a standard aliphatic ester (1750-1735 cm⁻¹).[5][6][7]
Aromatic C=C C=C Stretch (in-ring)1620 - 1450Medium to Strong (multiple bands)These bands confirm the presence of the aromatic indole core.[1][4]
Ester C-O C-O Stretch1300 - 1100Strong (multiple bands)Esters typically show two distinct C-O stretching bands: an asymmetric C-C-O stretch and a symmetric O-C-C stretch.[5][8]
Aromatic C-N C-N Stretch1335 - 1250Medium to StrongCharacteristic of the amine within the indole ring system.[9][10]
Aromatic C-Cl C-Cl Stretch850 - 550Medium to StrongThis peak falls in the complex "fingerprint region" and can sometimes be difficult to assign definitively without comparative spectra.[4][11]
Thioether C-S C-S Stretch800 - 600Weak to MediumThe C-S single bond stretch is often weak and of low diagnostic value, appearing in the fingerprint region.[12]

Part 2: A Comparative Guide to Characterization Techniques

While FTIR is excellent for functional group identification, it does not provide a complete picture of molecular connectivity or mass. A robust characterization package, essential for drug development, integrates data from multiple orthogonal techniques. The choice of technique is driven by the specific information required at each stage of the research.

Technique Information Provided Strengths Limitations Synergy with FTIR
FTIR Spectroscopy Functional groups present, molecular fingerprint.Fast, non-destructive, small sample size, inexpensive.Provides limited information on molecular connectivity and stereochemistry. Not ideal for quantification.Confirms the presence of key functional groups (e.g., C=O, N-H) predicted by the proposed structure.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity of atoms, stereochemistry.Unambiguous structure elucidation, information on chemical environment of each atom.Slower, requires larger sample size, more expensive instrumentation, requires deuterated solvents.Provides the atomic framework to which the functional groups identified by FTIR are attached.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely sensitive, provides exact mass and formula, can be coupled with chromatography (LC-MS, GC-MS).Isomeric compounds can have the same mass, soft ionization may not provide fragmentation for structural clues.Confirms the molecular weight of the compound possessing the functional groups identified by FTIR.
Elemental Analysis (CHNS) Percentage composition of C, H, N, S.Confirms the empirical and molecular formula, provides a measure of purity.Does not provide structural information, requires a pure sample.Validates the elemental composition, ensuring the correct number of atoms corresponding to the functional groups seen in FTIR.
UV-Vis Spectroscopy Information on conjugated systems and chromophores.[13]Sensitive, good for quantification, provides information on electronic transitions.[13]Limited structural information, broad peaks.[13]Confirms the presence of the conjugated indole system suggested by the C=C and aromatic C-H peaks in the FTIR spectrum.

Part 3: Integrated Characterization Workflow & Protocols

A self-validating characterization process does not rely on a single piece of data. Instead, it builds a case for the structure by ensuring that evidence from multiple techniques is congruent. The following workflow illustrates how FTIR is logically integrated with other methods.

Logical Workflow for Compound Characterization

G cluster_synthesis Start cluster_analysis Analytical Workflow cluster_conclusion Finish Synthesis Synthesis & Purification FTIR FTIR Analysis (Rapid Functional Group Check) Synthesis->FTIR NMR NMR (¹H, ¹³C) (Definitive Structure) FTIR->NMR Groups Match? MS High-Res Mass Spec (Molecular Formula) NMR->MS Structure Plausible? Report Complete & Verified Characterization Report NMR->Report EA Elemental Analysis (Purity Confirmation) MS->EA Formula Correct? MS->Report EA->Report

Caption: Integrated workflow for novel compound characterization.

This workflow demonstrates a logical progression. FTIR provides a quick, initial confirmation that the reaction produced a compound with the expected functional groups. This positive result justifies moving on to more time-consuming and resource-intensive analyses like NMR and MS, which build upon the FTIR data to provide a complete, validated structural assignment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a standard method for acquiring an FTIR spectrum of a solid powder, a common form for synthetic intermediates.

Objective: To obtain a high-quality infrared spectrum of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate for functional group analysis.

Instrumentation: A standard FTIR spectrometer equipped with a Universal ATR accessory (e.g., with a diamond crystal).[14]

Methodology:

  • Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • With nothing on the crystal, lower the pressure arm and collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the pressure arm until it makes firm and consistent contact with the sample. The goal is to ensure good optical contact between the sample and the crystal surface. Most modern instruments have a pressure clamp that will "click" or indicate when optimal pressure is applied.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing & Cleaning:

    • Perform an ATR correction if the software allows. This corrects for the depth of penetration of the IR beam, which is wavelength-dependent.

    • Perform a baseline correction if necessary to ensure the baseline of the spectrum is flat at zero absorbance.

    • Label the significant peaks with their wavenumbers for analysis.

    • Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent to prevent cross-contamination of future samples.

Conclusion

The characterization of a novel drug intermediate like Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is a non-negotiable step in the drug development pipeline. FTIR spectroscopy provides an unparalleled tool for the rapid initial assessment of a synthesis, confirming the presence of critical functional groups and providing a unique spectral fingerprint. While it is a powerful technique, its true value is realized when it is integrated into a comprehensive analytical workflow. By combining the functional group information from FTIR with the detailed connectivity from NMR, the exact mass from mass spectrometry, and the purity confirmation from elemental analysis, researchers can build an unassailable, data-rich dossier for their compound, ensuring scientific rigor and paving the way for further development.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules.
  • Re, S., & Baiz, C. R. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs.
  • FTIR Spectra of Indole Analogues. (2013). Research Data Australia.
  • FT-IR spectrum of control indole. (n.d.). ResearchGate.
  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). National Center for Biotechnology Information.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • C-Cl Bond Vibrational Frequency Calculation. (n.d.). Scribd.
  • IR: alkyl halides. (n.d.). University of Colorado Boulder.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Spectroscopic Properties of Aldehydes and Ketones. (2021). Chemistry LibreTexts.
  • Calculation of a Vibrational Frequency for the C-Cl Bond. (n.d.). ResearchGate.
  • Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. (n.d.). Journal of Molecular Structure.
  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). Canadian Journal of Chemistry.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. (n.d.). Journal of Chemical Sciences.
  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • Optical properties of 3-substituted indoles. (2020). Journal of Photochemistry and Photobiology A: Chemistry.

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Validation

Benchmarking Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate Against Commercially Available Standards

An Objective Comparison Guide for Researchers This guide provides an in-depth technical comparison of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate against established, commercially available analytical standard...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth technical comparison of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate against established, commercially available analytical standards. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to accurately assess the quality and purity of this specific indole derivative for its intended applications.

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] As such, the characterization and quality control of novel indole derivatives like Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate are of paramount importance, particularly when these compounds are destined for use in drug discovery and development pipelines.[3][4]

This document outlines a systematic approach to benchmarking, detailing the analytical techniques, experimental protocols, and comparative data necessary for a comprehensive evaluation.

Analyte Profile: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

  • Chemical Structure:

    • IUPAC Name: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

    • CAS Number: 309915-20-6[5]

    • Molecular Formula: C₁₁H₁₀ClNO₂S[5]

    • Molecular Weight: 255.72 g/mol [5]

  • Significance: This molecule is a functionalized indole, a class of compounds extensively studied for a wide range of pharmaceutical applications.[6][7] The specific substitutions (chloro, methylthio, and methyl carboxylate groups) offer multiple points for further chemical modification, making it a potentially valuable intermediate in synthetic chemistry.[1][2]

Commercial Standards for Benchmarking

For a robust and objective comparison, two types of commercially available standards are considered:

  • A Certified Reference Material (CRM) of a Structurally Similar Indole: Methyl indole-5-carboxylate (CAS No: 1011-65-0) is selected for this purpose.[8] While not an exact match, its core indole-5-carboxylate structure provides a relevant benchmark for chromatographic behavior and spectral characteristics. CRMs are produced and certified under stringent ISO guidelines, ensuring traceability and a high degree of accuracy in their stated purity.

  • A General Purpose HPLC System Suitability Standard: A commercially available mix of well-characterized compounds is used to qualify the analytical instrumentation and ensure the validity of the chromatographic data generated.

The primary objective of benchmarking against these standards is to establish a baseline for purity, identity, and stability, which are critical parameters in pharmaceutical research and development.[9][10]

Comparative Analysis: Key Performance Indicators

The performance of in-house or custom-synthesized Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is evaluated against the commercial standards based on the following key indicators:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC). The presence and quantity of any impurities are critical factors affecting the compound's suitability for further use.[11][12]

  • Identity Confirmation: Verified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed structural information, confirming that the synthesized molecule is indeed the target compound.[13][14][15]

  • Spectral Consistency: The spectral data (NMR, MS) of the test sample should be consistent with the expected structure and comparable to the data from the reference standard, accounting for structural differences.

The following sections detail the experimental protocols for these analyses and present the comparative data in a structured format.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is a powerful and widely used technique for the separation and quantification of indole derivatives due to its high resolution and sensitivity.[16][17][18] The choice of a C18 column is standard for compounds of this polarity. A gradient elution method is employed to ensure the separation of the main component from potential impurities with a wide range of polarities. UV detection at 280 nm is chosen as indoles typically exhibit strong absorbance at this wavelength.[18][19]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Weigh Sample s_dissolve Dissolve in Diluent (Acetonitrile/Water) s_start->s_dissolve s_filter Filter through 0.45 µm Syringe Filter s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_separate Separation on C18 Column (Gradient Elution) h_inject->h_separate h_detect UV Detection (280 nm) h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calculate Calculate Purity (% Area) d_integrate->d_calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation n_weigh Weigh ~5-10 mg Sample n_dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) n_weigh->n_dissolve n_transfer Transfer to NMR Tube n_dissolve->n_transfer a_acquire_h1 Acquire ¹H Spectrum n_transfer->a_acquire_h1 a_acquire_c13 Acquire ¹³C Spectrum a_acquire_h1->a_acquire_c13 d_process Process Spectra (Fourier Transform, Phasing) a_acquire_c13->d_process d_assign Assign Signals d_process->d_assign d_compare Compare with Expected Structure d_assign->d_compare LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis l_inject Inject Diluted Sample l_separate Rapid Separation on C18 l_inject->l_separate m_ionize Electrospray Ionization (ESI) l_separate->m_ionize m_analyze Mass Analysis (e.g., TOF) m_ionize->m_analyze m_detect Detect Ions m_analyze->m_detect d_extract Extract Mass Spectrum m_detect->d_extract d_identify Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) d_extract->d_identify

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

As researchers and drug development professionals, handling complex heterocyclic intermediates requires not only synthetic expertise but also a rigorous approach to environmental health and safety (EHS). Methyl 6-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, handling complex heterocyclic intermediates requires not only synthetic expertise but also a rigorous approach to environmental health and safety (EHS). Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate presents unique disposal challenges due to its structural composition.

This guide provides a self-validating, step-by-step operational protocol for its safe handling and disposal. By understanding the causality behind these protocols, laboratories can ensure strict regulatory compliance, minimize environmental impact, and significantly reduce disposal costs.

Chemical Profiling & The Causality of Hazard

To understand how to properly dispose of a chemical, we must first understand why it requires specific handling. The molecular structure of this compound dictates its entire lifecycle management:

  • The Halogen Factor (Chlorine): The chlorine atom at the 6-position classifies this compound as a Halogenated Organic Compound[1]. Under EPA regulations (40 CFR Part 268), land disposal of such compounds is strictly prohibited[2]. Incineration of chlorinated organics at insufficient temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).

  • The Sulfur Factor (Methylthio Group): The methylthio group at the 3-position means that upon oxidation (incineration), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) gases are generated[1]. This necessitates disposal in a regulated facility equipped with caustic scrubbers[3].

Table 1: Chemical Properties & Waste Classification
PropertyValue / ClassificationOperational Implication
Chemical Name Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylateMust be written in full on all hazardous waste labels[4].
CAS Number 309915-20-6Required for accurate EHS inventory tracking and manifesting[1].
Molecular Formula C₁₁H₁₀ClNO₂SIndicates the presence of Halogen (Cl) and Sulfur (S)[1].
Waste Category Halogenated Organic WasteProhibited from land disposal; requires specialized high-temp incineration[2].
Primary Hazards Toxic combustion byproducts (HCl, SOx)Requires strict segregation from non-halogenated streams[5].

Waste Segregation Protocol

A fundamental pillar of laboratory safety is waste segregation. Mixing halogenated waste with non-halogenated waste not only ruins solvent recovery efforts but drastically increases institutional disposal costs and introduces severe safety risks[5].

Table 2: Segregation Matrix for Halogenated Indoles
Waste StreamCompatibilityAction / Causality
Dichloromethane / Chloroform Compatible Co-mingle in the "Halogenated Organic Waste" carboy[6].
Non-Halogenated Solvents (Hexane, EtOH) Incompatible Keep separate. Mixing ruins solvent recovery viability[5].
Aqueous Acids / Bases Incompatible Keep separate. High risk of exothermic reactions and toxic gas evolution[6],[7].
Heavy Metals (Hg, Pb, Ag) Incompatible Keep separate. Metals require entirely different chemical stabilization protocols[8].

Step-by-Step Disposal Methodology

Implement the following self-validating workflow to ensure every drop of waste is accounted for and compliantly stored.

Step 1: Primary Containment & SAA Setup

  • Utilize a chemically compatible container (e.g., high-density polyethylene (HDPE) or glass)[9]. Do not use metal containers, which can corrode if trace acids are present.

  • Ensure the container has a tight-fitting, threaded cap. The container must remain closed at all times unless waste is actively being added[4],[10].

  • Establish a Satellite Accumulation Area (SAA) at or near the point of generation. Do not exceed the maximum accumulation limit of 55 gallons of hazardous waste[7],[10].

Step 2: Phase Separation & Segregation

  • If the compound was utilized in a liquid-liquid extraction, ensure complete phase separation. Route the organic phase strictly to the Halogenated Organic Waste stream[6],[5].

  • Validation Check: Visually inspect the waste carboy to ensure no incompatible materials (e.g., strong oxidizers or aqueous acids) have been mistakenly introduced[7].

Step 3: RCRA-Compliant Labeling

  • Affix a waste label the exact moment the first drop of waste enters the container[4],[9].

  • The label must explicitly state the words "Hazardous Waste" [9],[10].

  • Write the complete chemical name: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate. Never use abbreviations, acronyms, or chemical formulas, as this violates EPA hazard communication standards[4].

Step 4: EHS Transfer & Downstream Processing

  • Once the container is full (or reaches the time limit dictated by your institution), submit a waste pickup request to your Environmental Health and Safety (EHS) department[9],[10].

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Start Waste Generation: Methyl 6-chloro-3-(methylthio)- 1H-indole-5-carboxylate CheckPhase Is the waste mixed with aqueous solutions? Start->CheckPhase Separate Phase Separation: Isolate Organic Layer CheckPhase->Separate Yes Halogenated Route to: Halogenated Organic Waste CheckPhase->Halogenated No Separate->Halogenated Labeling Label: "Hazardous Waste" + Full Chemical Name Halogenated->Labeling Incineration EPA-Regulated Incineration (>1000°C + Caustic Scrubbers) Labeling->Incineration

Workflow for the segregation and disposal of halogenated organic waste.

Downstream Processing: The Science of Incineration

Understanding what happens after EHS collects your waste reinforces the importance of your laboratory protocols.

Because Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate contains both chlorine and sulfur, it cannot be processed in standard municipal incinerators. EHS transports this waste to an EPA-regulated hazardous waste incinerator (often a rotary kiln)[3].

To prevent the formation of toxic dioxins from the chlorine atom, the waste is incinerated at extremely high temperatures (>1000°C) with rapid quenching. Simultaneously, the sulfur atom oxidizes into SOx gases, and the chlorine forms hydrochloric acid (HCl) gas. To prevent acid rain and toxic atmospheric release, the incinerator's exhaust is aggressively treated with caustic scrubbers (typically sodium hydroxide sprays) to neutralize the acids before the exhaust is released into the atmosphere[3].

References

  • [6] Bucknell University EHS. "Hazardous Waste Segregation." Bucknell.edu. [Link]

  • [8] University of Texas at Austin. "Chemical Waste | Environmental Health & Safety." UTexas.edu. [Link]

  • [4] University of Illinois DRS. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu. [Link]

  • [9] Purdue University REM. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu.[Link]

  • [5] Oregon State University EHS. "Hazardous Waste Reduction." Oregonstate.edu.[Link]

  • [2] Environmental Protection Agency (EPA). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov.[Link]

  • [3] Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. [Link]

  • [7] Purdue University EHS. "Hazardous Waste Disposal Guidelines." Purdue.edu. [Link]

  • [10] Vanderbilt University EHS. "Guide to Managing Laboratory Chemical Waste." Vanderbilt.edu.[Link]

Sources

Handling

Personal protective equipment for handling Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Handling Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) requires a rigorous, scientifically grounded approach to laboratory safety. As a complex pharmaceutical intermediate often utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate (CAS: 309915-20-6) requires a rigorous, scientifically grounded approach to laboratory safety. As a complex pharmaceutical intermediate often utilized in the development of antigout agents and other therapeutics[1], this compound presents unique occupational hazards.

Standard protective measures are insufficient without an understanding of the molecule's structural behavior. This guide provides drug development professionals with a self-validating, step-by-step operational and disposal framework, ensuring both regulatory compliance and researcher safety.

Hazard Assessment & Structural Causality (The "Why")

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's functional groups and their physiological implications. According to the framework established by the[2], hazard assessments must account for both the chemical state and its reactive potential.

  • Chloro-Indole Core: The addition of a chlorine atom to the indole ring significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity allows the compound to rapidly cross the stratum corneum (skin barrier), especially when dissolved in permeating organic solvents like DMSO or DMF. This necessitates multi-layered dermal protection.

  • Methylthio Ether Group (-SCH3): Thioethers are notorious for two things: acting as dermal sensitizers and emitting foul, lingering odors upon degradation. Causality: Inhalation of thioether dust or vapor can cause respiratory irritation. Furthermore, spill cleanup requires specific oxidizing agents (like sodium hypochlorite) to convert the volatile thioether into a stable, non-odorous sulfoxide or sulfone.

  • Carboxylate Ester: While relatively stable, esters can hydrolyze in the presence of strong acids or bases, potentially releasing reactive byproducts.

Quantitative PPE Matrix

Under [3], employers must select PPE that directly mitigates documented hazards. The table below summarizes the mandatory PPE required for handling this specific compound.

PPE CategorySpecification RequiredCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Prevents breakthrough of lipophilic chloro-indoles. If handling in DMSO, substitute outer glove with Neoprene.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from fine powder aerosols and solvent splashes during solubilization.
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing dry powder outside of a certified Class II Biological Safety Cabinet or Fume Hood.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesPrevents accumulation of static-charged powders on clothing; FR required if handling with flammable solvents.

Standard Operating Procedure (SOP): Handling Workflow

The National Research Council's [4] emphasizes that PPE is the last line of defense; engineering controls and strict workflows must come first.

Step-by-Step Execution:
  • Engineering Control Verification: Ensure the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Do not handle the dry powder on an open bench.

  • PPE Donning: Wash hands. Don the inner layer of nitrile gloves, followed by the lab coat, safety goggles, and finally the outer layer of gloves (pulled over the lab coat cuffs).

  • Static Mitigation: Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate can form fine, static-prone dust. Use an anti-static gun (ionizer) on the weighing boat and use grounded, stainless-steel spatulas to prevent aerosolization.

  • Transfer & Solubilization: Weigh the exact required mass. If solubilizing in DMSO, add the solvent slowly down the side of the vessel to minimize exothermic micro-reactions and aerosolization.

  • Doffing & Decontamination: Remove outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin. Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol to remove bleach residue.

HandlingWorkflow N1 1. Fume Hood Prep Verify airflow >100 fpm N2 2. PPE Donning Double Nitrile, Goggles N1->N2 N3 3. Weighing & Transfer Use anti-static tools N2->N3 N4 4. Solubilization (e.g., DMSO/DMF) N3->N4 N5 5. Decontamination Oxidize & Segregate N4->N5

Standard Operating Workflow for Handling Thioindole Derivatives.

Spill Response and Disposal Plan

Because of the methylthio group, spills require chemical neutralization rather than simple mechanical cleanup.

Step-by-Step Spill Protocol:
  • Assessment & Evacuation: If the spill is >50g or highly aerosolized, evacuate the immediate area for 15 minutes to allow the HVAC system to clear ambient dust.

  • Containment: Surround the spill with absorbent chemical pads. Do not dry-sweep, as this will aerosolize the lipophilic powder.

  • Neutralization (The Causality Step): Gently spray the spill area with a freshly prepared 10% sodium hypochlorite (bleach) solution. Why? The bleach oxidizes the methylthio ether into a sulfoxide, destroying the biological sensitization potential and eliminating the foul odor. Let it sit for 10 minutes.

  • Cleanup: Wipe up the oxidized residue with damp paper towels.

  • Disposal: Place all contaminated materials (pads, towels, outer gloves) into a sealable, RCRA-compliant hazardous waste container. Label explicitly as "Halogenated/Thioether Organic Waste."

SpillResponse S1 Spill Assessment Identify volume & state S2 Evacuate & Ventilate For large/aerosolized spills S1->S2 High Risk (>50g) S3 Containment Deploy absorbent pads S1->S3 Low Risk (<50g) S2->S3 S4 Neutralization Apply 10% bleach S3->S4 S5 Disposal RCRA-compliant bins S4->S5

Emergency Spill Response Pathway for Methylthio-Indoles.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NCBI Bookshelf) URL: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 2
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
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